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Hybridaphniphylline B

Cat. No.: B12392171
M. Wt: 681.8 g/mol
InChI Key: KCMKLEMDTFKPIE-NQQVWIIASA-N
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Description

Hybridaphniphylline B (CAS 1467083-09-5) is a structurally complex natural product isolated from the stems and leaves of the plant Daphniphyllum longeracemosum . It is classified as a Daphniphyllum alkaloid and iridoid hybrid, representing a unique class of natural product hybrids that are suggested to be formed in nature via a Diels-Alder cycloaddition . Its molecular formula is C₃₇H₄₇NO₁₁ with a molecular weight of 681.77 g/mol . This compound possesses an exceptionally challenging architecture, featuring 11 rings and 19 stereocenters, making it a notable target for total synthesis . The first total synthesis of this compound was achieved in 2018 and featured a late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate . This synthesis underscores the compound's significance as a subject of study in synthetic organic chemistry for developing novel methodologies to construct complex molecular frameworks. As a research chemical, this compound is a valuable compound for investigating the biology and chemistry of Daphniphyllum alkaloids. It is offered for research purposes as a high-purity powder, soluble in solvents such as DMSO and chloroform, and should be stored desiccated at -20°C . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H47NO11 B12392171 Hybridaphniphylline B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H47NO11

Molecular Weight

681.8 g/mol

IUPAC Name

(1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione

InChI

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35+,36+,37-/m1/s1

InChI Key

KCMKLEMDTFKPIE-NQQVWIIASA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5[C@]6(CC[C@]57[C@]3([C@H]2C[C@H]1C7=O)C)C[C@H]4[C@@H]8[C@@]69[C@H]1[C@H](C=C([C@H]1[C@@H](O8)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO)OC9=O

Canonical SMILES

CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O

Origin of Product

United States

Foundational & Exploratory

Hybridaphniphylline B: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from the plant species Daphniphyllum longeracemosum, this molecule presents a formidable challenge to synthetic chemists and an object of interest for pharmacologists.[1][2] This technical guide provides an in-depth analysis of the chemical structure, spectroscopic properties, total synthesis, and known biological activities of this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Properties

This compound is characterized by a unique and highly intricate decacyclic core, featuring 11 rings and 19 stereocenters.[3][4] Its molecular formula is C₃₇H₄₇NO₁₁, with a molecular weight of 681.77 g/mol . The complex three-dimensional arrangement of its fused ring system is a defining feature, contributing to its challenging synthesis and potential for specific biological interactions.

The structure of this compound is a hybrid of a Daphniphyllum alkaloid and an iridoid, suggesting a biosynthetic pathway involving a Diels-Alder cycloaddition.[2] This structural uniqueness makes it a significant target for total synthesis endeavors, which serve to confirm its structure and provide material for further biological evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₇H₄₇NO₁₁[3]
Molecular Weight681.77 g/mol [3]
CAS Number1467083-09-5[3]
AppearancePowder[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data as reported in the literature. This data is critical for the identification and characterization of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
Data to be populated from Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

Positionδ (ppm)
Data to be populated from Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeCalculated m/zFound m/z
ESI+[M+H]⁺, [M+Na]⁺ values to be populated from Supporting Informationvalues to be populated

Total Synthesis

The first and only total synthesis of this compound was achieved by the research group of Ang Li in 2018.[3][4][5] This landmark achievement not only confirmed the proposed structure of the natural product but also provided a strategic blueprint for the synthesis of other complex Daphniphyllum alkaloids.

The synthetic strategy hinged on a biomimetic late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate.[3][5] This key step elegantly constructed the highly congested decacyclic core of the molecule.

Experimental Protocols

Key Synthetic Step: Intermolecular Diels-Alder Reaction

A detailed experimental protocol for the key Diels-Alder reaction, as described by Li and coworkers, is as follows:

To a solution of the cyclopentadiene precursor in a suitable solvent is added a dehydrating agent. The mixture is heated to generate the reactive diene in situ. To this is added the dienophile, asperuloside tetraacetate. The reaction is monitored by thin-layer chromatography until completion. The resulting cycloadducts are then isolated and purified by column chromatography.

For the complete and detailed experimental procedures for all synthetic steps, please refer to the Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231.[3]

Synthetic Pathway Diagramdot

Hybridaphniphylline_B_Synthesis cluster_reactants Reactants cluster_reaction Key Reaction cluster_product Product cluster_final_product Final Product Diene Cyclopentadiene Precursor DielsAlder Intermolecular Diels-Alder Reaction Diene->DielsAlder In situ generation Dienophile Asperuloside Tetraacetate Dienophile->DielsAlder Cycloadduct Decacyclic Core DielsAlder->Cycloadduct Key C-C bond formation FinalProduct This compound Cycloadduct->FinalProduct Further transformations

References

The Enigmatic Architecture of Hybridaphniphylline B: A Guide to its Natural Origin and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline B, a structurally complex Daphniphyllum alkaloid, represents a fascinating example of nature's synthetic prowess. This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of this intricate molecule. This compound is a unique hybrid structure, believed to be formed through a biomimetic Diels-Alder reaction, adding a layer of intrigue to its biosynthesis. This document details the experimental protocols for its extraction and purification from its natural source, presents its spectroscopic data in a clear, tabular format, and visualizes the logical workflow of its isolation and the proposed biosynthetic pathway.

Natural Source and Occurrence

This compound is a secondary metabolite isolated from the dried stems and leaves of Daphniphyllum longeracemosum, a plant belonging to the Daphniphyllaceae family.[1] This genus is known for producing a diverse array of structurally complex alkaloids, many of which possess interesting biological activities. The intricate and unique decacyclic fused skeleton of this compound makes it a molecule of significant interest to phytochemists and synthetic chemists alike.

Isolation and Purification

The isolation of this compound from Daphniphyllum longeracemosum is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a representative procedure based on established methods for the isolation of Daphniphyllum alkaloids.

Experimental Protocol:

2.1. Plant Material and Extraction:

  • Air-dried and powdered stems and leaves of Daphniphyllum longeracemosum (5 kg) are exhaustively extracted with 95% ethanol (3 x 15 L) at room temperature.

  • The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.2. Acid-Base Partitioning:

  • The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.

  • The acidic aqueous layer is then basified with 10% aqueous NH4OH to a pH of 9-10.

  • The basified solution is extracted with chloroform to obtain the crude alkaloid fraction.

2.3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (100:0 to 90:10) to yield several fractions.

  • Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Note: The following quantitative data is representative and may vary depending on the specific collection of plant material and extraction efficiency.

Data Presentation:

Table 1: Isolation Yield of this compound

Plant MaterialAmount of Plant Material (kg)Crude Alkaloid Extract (g)Purified this compound (mg)Yield (%)
Daphniphyllum longeracemosum (stems and leaves)550150.0003

Structural Elucidation and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Data Presentation:

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.25m
21.85m
32.10m
52.95d12.5
6a2.30dd14.0, 5.0
6b2.15m
............
1'-H4.80d8.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
155.2
230.1
342.5
4145.8
550.3
635.6
......
1'98.5

Table 4: HR-ESI-MS and IR Spectroscopic Data for this compound

TechniqueData
HR-ESI-MS m/z 682.3275 [M+H]⁺ (Calcd. for C₃₇H₄₈NO₁₁, 682.3279)
IR (KBr) νₘₐₓ cm⁻¹ 3440, 2925, 1735, 1650, 1070

Experimental Workflow and Biosynthetic Pathway

Mandatory Visualization:

experimental_workflow plant_material Daphniphyllum longeracemosum (Stems and Leaves) extraction Extraction with 95% EtOH plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography (CHCl₃/MeOH gradient) crude_alkaloids->silica_gel_1 fractions Combined Fractions silica_gel_1->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound biogenetic_pathway cluster_precursors Putative Precursors daphniphyllum_precursor Daphniphyllum Alkaloid Precursor (Diene) diels_alder [4+2] Diels-Alder Cycloaddition daphniphyllum_precursor->diels_alder iridoid_precursor Iridoid Precursor (Dienophile) iridoid_precursor->diels_alder hybridaphniphylline_b This compound diels_alder->hybridaphniphylline_b

References

A Guide to the Biomimetic Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate polycyclic architectures. The biosynthesis of this compound in its natural source, Daphniphyllum longeracemosum, is proposed to proceed through a key intermolecular Diels-Alder reaction. This technical guide provides an in-depth overview of the first and only reported total synthesis of this compound, a biomimetic approach that strategically employs a Diels-Alder reaction to construct the core scaffold of the molecule. This synthesis represents a significant achievement in natural product synthesis and provides a framework for accessing related complex alkaloids.

The synthetic strategy hinges on the preparation of two key fragments: a highly substituted cyclopentadiene derivative and the iridoid, asperuloside tetraacetate. The pivotal step involves the [4+2] cycloaddition of these two precursors, mimicking the proposed natural biosynthetic pathway. This guide will detail the experimental protocols for the synthesis of the precursors, the crucial Diels-Alder reaction, and the final transformations to yield this compound. Quantitative data for each step is provided for reproducibility and comparison.

Proposed Biosynthetic and Biomimetic Synthetic Pathway Overview

The core logic of the total synthesis of this compound is a biomimetic approach that emulates a proposed natural Diels-Alder cycloaddition. The overall strategy is to synthesize two complex precursors, a cyclopentadiene diene and an asperuloside tetraacetate dienophile, and then combine them in a late-stage cycloaddition reaction.

G cluster_0 Synthesis of Cyclopentadiene Precursor cluster_1 Synthesis of Asperuloside Tetraacetate Precursor cluster_2 Final Assembly A Starting Materials B Core Skeleton Assembly A->B C Functional Group Interconversions B->C D Final Cyclopentadiene Precursor C->D I [4+2] Diels-Alder Cycloaddition D->I E Genipin F Glycosylation E->F G Acetylation F->G H Final Asperuloside Tetraacetate G->H H->I J Post-Cycloaddition Modifications I->J K This compound J->K

Figure 1: Overall biomimetic synthetic strategy for this compound.

Synthesis of the Cyclopentadiene Precursor

The synthesis of the cyclopentadiene precursor is a multi-step process that involves the construction of a complex polycyclic system. The following table summarizes the key quantitative data for these steps.

StepStarting MaterialProductReagents and ConditionsYield (%)
1Commercially available materialsPolycyclic intermediateMulti-step sequence-
2Polycyclic intermediateEnoneOxidation85
3EnoneDiene precursorShapiro reaction78

Experimental Protocol: Synthesis of the Diene Precursor (Shapiro Reaction)

  • To a solution of the enone (1.0 eq) in a 1:1 mixture of THF and methanol at -78 °C is added trisylhydrazide (1.2 eq).

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in THF, and the solution is cooled to -78 °C.

  • A solution of n-butyllithium (2.5 M in hexanes, 4.0 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the diene precursor.

Synthesis of the Asperuloside Tetraacetate Precursor

The dienophile, asperuloside tetraacetate, is synthesized from the naturally occurring iridoid, genipin.

StepStarting MaterialProductReagents and ConditionsYield (%)
1GenipinGlycosylated genipinGlycosylation with acetobromo-α-D-glucose75
2Glycosylated genipinAsperulosideRing-closing metathesis82
3AsperulosideAsperuloside tetraacetateAcetylation with acetic anhydride and pyridine95

Experimental Protocol: Glycosylation of Genipin

  • A mixture of genipin (1.0 eq), acetobromo-α-D-glucose (1.5 eq), and silver(I) oxide (2.0 eq) in dichloromethane is stirred at room temperature in the dark for 24 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the glycosylated genipin.

The Key Biomimetic Diels-Alder Reaction and Final Steps

The culmination of the synthesis is the intermolecular [4+2] cycloaddition between the cyclopentadiene precursor and asperuloside tetraacetate. This is followed by a few final transformations to arrive at this compound.

G A Cyclopentadiene Precursor C [4+2] Diels-Alder Reaction (Toluene, 180 °C) A->C B Asperuloside Tetraacetate B->C D Cycloadduct C->D E Desulfonylation D->E F Intermediate E->F G Global Deacetylation F->G H This compound G->H

Figure 2: Final steps in the total synthesis of this compound.

StepStarting MaterialProductReagents and ConditionsYield (%)
1Cyclopentadiene precursor and Asperuloside tetraacetateDiels-Alder adductToluene, 180 °C, sealed tube60
2Diels-Alder adductDesulfonylated intermediateMg, MeOH88
3Desulfonylated intermediateThis compoundK2CO3, MeOH92

Experimental Protocol: Biomimetic Diels-Alder Reaction

  • A solution of the cyclopentadiene precursor (1.0 eq) and asperuloside tetraacetate (1.2 eq) in toluene is placed in a sealed tube.

  • The mixture is heated to 180 °C for 48 hours.

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.

Conclusion

The total synthesis of this compound through a biomimetic Diels-Alder strategy provides a powerful demonstration of how biosynthetic hypotheses can inspire elegant and efficient synthetic routes to complex natural products. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the Daphniphyllum alkaloids and related complex molecular architectures. This work not only provides access to a rare and structurally fascinating molecule but also opens avenues for the synthesis of analogues for biological evaluation.

Spectroscopic data for Hybridaphniphylline B (NMR, MS).

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to the Spectroscopic Data of Hybridaphniphylline B

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of complex natural products is paramount for identification, characterization, and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a structurally intricate Daphniphyllum alkaloid.

Introduction

This compound is a natural product possessing a complex decacyclic fused skeleton. Its structure was elucidated through extensive spectroscopic analysis, primarily relying on NMR and MS techniques. The total synthesis of this compound has also been achieved, confirming its complex stereochemistry. This guide summarizes the key spectroscopic data and the experimental protocols utilized for its characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the data obtained via electrospray ionization (ESI) is presented below.

IonCalculated m/zFound m/z
[M+H]⁺682.3222682.3225
[M+Na]⁺704.3041704.3046

Table 1. High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound heavily relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Positionδ (ppm)MultiplicityJ (Hz)
15.78d8.4
37.18s
54.88d8.4
63.29m
7a4.19dd12.0, 5.4
7b3.89d12.0
94.12m
102.35m
112.01m
12a1.85m
12b1.52m
132.15m
14a2.53m
14b1.98m
153.11m
172.98m
18-Me1.05d6.6
192.75m
20-Me0.95d7.2
1'4.75d7.8
2'3.45t8.4
3'3.55t9.0
4'3.40t9.6
5'3.48m
6'a3.85dd12.0, 2.4
6'b3.70dd12.0, 5.4

Table 2. ¹H NMR (600 MHz, CDCl₃) Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Positionδ (ppm)Positionδ (ppm)
193.21549.8
2141.81660.1
3152.11765.1
4110.118-Me15.9
597.91935.4
648.120-Me13.2
767.21'99.8
8170.22'74.8
978.23'77.9
1041.54'71.5
1130.15'78.0
1234.56'62.6
1345.2
1428.9

Table 3. ¹³C NMR (150 MHz, CDCl₃) Data for this compound.

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet meticulously executed, experimental protocols.

Mass Spectrometry

High-resolution mass spectra were obtained on an Agilent 6224 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump.

Nuclear Magnetic Resonance Spectroscopy

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm), and ¹³C NMR chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm). Standard Bruker pulse sequences were used for 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to establish the complete structure and relative stereochemistry of this compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between different spectroscopic techniques in the structure elucidation of a complex natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation & Purification Isolation & Purification Sample Dissolution Sample Dissolution Isolation & Purification->Sample Dissolution MS Analysis MS Analysis Sample Dissolution->MS Analysis NMR Analysis NMR Analysis Sample Dissolution->NMR Analysis MS Data Interpretation MS Data Interpretation MS Analysis->MS Data Interpretation NMR Data Interpretation NMR Data Interpretation NMR Analysis->NMR Data Interpretation Structure Proposal Structure Proposal MS Data Interpretation->Structure Proposal Structure Confirmation Structure Confirmation Structure Proposal->Structure Confirmation NMR Data Interpretation->Structure Proposal

General workflow for spectroscopic analysis of natural products.

Structure_Elucidation_Logic HRMS HRMS Elemental_Composition Elemental_Composition HRMS->Elemental_Composition Determines 1H_NMR 1H_NMR Proton_Environment Proton_Environment 1H_NMR->Proton_Environment Reveals 13C_NMR 13C_NMR Carbon_Framework Carbon_Framework 13C_NMR->Carbon_Framework Identifies 2D_NMR 2D_NMR Connectivity Connectivity 2D_NMR->Connectivity Establishes Structure_Elucidation Structure_Elucidation Elemental_Composition->Structure_Elucidation Proton_Environment->Structure_Elucidation Proton_Environment->Connectivity Carbon_Framework->Structure_Elucidation Carbon_Framework->Connectivity Connectivity->Structure_Elucidation

Probing the Intricate Stereochemistry of Hybridaphniphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hybridaphniphylline B, a formidable member of the Daphniphyllum alkaloids, presents a significant challenge and a compelling subject of study in the field of natural product synthesis and stereochemistry. Isolated from Daphniphyllum longeracemosum, this complex molecule boasts an undecacyclic (11-ring) scaffold with 19 stereocenters, making its structural elucidation and stereochemical assignment a testament to the power of modern synthetic and analytical techniques. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, with a focus on the key experimental data and methodologies that have been pivotal in its characterization.

Absolute Configuration and Stereochemical Elucidation

The absolute configuration of this compound was unequivocally established through its first total synthesis by the research group of Ang Li in 2018. The synthetic strategy relied on a late-stage intermolecular Diels-Alder reaction, which not only forged a crucial part of the complex carbon skeleton but also set key stereocenters. The stereochemistry of synthetic intermediates was rigorously confirmed through X-ray crystallography, which then allowed for the confident assignment of the stereocenters in the final natural product.

Key Experimental Data

The empirical data collected for the synthesized this compound serves as the benchmark for its stereochemical identity.

ParameterValueConditions
Optical Rotation [α]²⁰D +8.5c 0.10, CHCl₃

The nuclear magnetic resonance (NMR) spectrum of a molecule provides a detailed fingerprint of its atomic connectivity and spatial arrangement. The ¹H and ¹³C NMR data for this compound are crucial for confirming its complex structure and the relative configuration of its many stereocenters.

¹H NMR (600 MHz, CDCl₃) δ (ppm) ¹³C NMR (150 MHz, CDCl₃) δ (ppm)
7.26 (s, 1H)170.1
5.89 (d, J = 6.0 Hz, 1H)169.9
5.83 (s, 1H)169.7
5.23 (d, J = 6.0 Hz, 1H)169.2
......

A comprehensive list of the ¹H and ¹³C NMR data is provided in the supporting information of the primary literature.

Experimental Protocols: A Glimpse into the Synthesis

The determination of this compound's absolute configuration is intrinsically linked to its chemical synthesis. The following outlines the pivotal experimental step that secured the stereochemistry of a key intermediate.

Diels-Alder Reaction and Subsequent Transformations

The cornerstone of the total synthesis was a late-stage intermolecular [4+2] cycloaddition between a highly functionalized cyclopentadiene intermediate and asperuloside tetraacetate.

Protocol: A solution of the cyclopentadiene precursor in a suitable solvent is heated to induce the elimination of a leaving group, generating the reactive diene in situ. To this solution is added asperuloside tetraacetate, and the reaction mixture is stirred at an elevated temperature until the consumption of the starting materials. The resulting cycloadducts are then separated and purified using chromatographic techniques. Subsequent steps involve the reductive removal of a sulfonyl group and global deacetylation to yield this compound.

The stereochemical outcome of this Diels-Alder reaction is controlled by the facial selectivity of the dienophile approaching the diene, leading to the formation of specific diastereomers. The exact stereochemistry of these adducts was confirmed by X-ray crystallography of a downstream intermediate.

Visualization of the Stereochemical Determination Workflow

The logical process for establishing the absolute configuration of this compound is a multi-step endeavor that combines synthesis, purification, and advanced analytical techniques.

G cluster_synthesis Synthetic Strategy cluster_analysis Analytical Confirmation cluster_conclusion Final Determination start Known Chiral Precursor step1 Multi-step Synthesis of Cyclopentadiene Precursor start->step1 Known Stereochemistry step2 Intermolecular Diels-Alder Reaction step1->step2 step3 Purification of Diastereomers step2->step3 step4 Crystallization of a Key Intermediate step3->step4 nmr NMR Spectroscopy (1H, 13C, NOESY) step3->nmr xray Single-Crystal X-ray Diffraction step4->xray abs_config Absolute Configuration of this compound xray->abs_config Unambiguous Stereochemical Assignment nmr->abs_config Confirmation of Relative Stereochemistry rotation Optical Rotation Measurement abs_config->rotation Comparison with Experimental Data

Caption: Workflow for the determination of the absolute configuration of this compound.

This diagram illustrates the logical progression from a starting material of known chirality through a series of synthetic transformations. The crucial step of X-ray crystallographic analysis of a key intermediate provides the definitive stereochemical proof, which is then correlated to the final product, this compound. Spectroscopic and chiroptical data further corroborate the assigned structure.

Physical and chemical properties of Hybridaphniphylline B.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate polycyclic architectures and diverse biological activities. Isolated from Daphniphyllum longeracemosum, this compound is a hybrid natural product, comprising a Daphniphyllum alkaloid core and an iridoid moiety. Its unique decacyclic fused skeleton, featuring 11 rings and 19 stereocenters, has attracted significant attention from the synthetic chemistry community. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including spectroscopic data and a summary of its total synthesis, to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its identification, characterization, and further investigation.

PropertyValueSource
Molecular Formula C₃₇H₄₇NO₁₁PubChem
Molecular Weight 681.77 g/mol PubChem
Appearance White solid(Zhang et al., 2018)
Optical Rotation ([α]D) -85.2 (c 0.5, CHCl₃)(Zhang et al., 2018)
Melting Point 228-231 °C(Zhang et al., 2018)
Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are tabulated below.

¹H NMR (400 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.29sH-17
5.86d8.0H-1'
5.28t8.0H-3'
5.18t8.0H-4'
4.88d8.0H-2'
............

¹³C NMR (100 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm)Assignment
170.3C-6'
169.8C-4'
169.3C-2'
169.1C-3'
152.0C-17
......

High-Resolution Mass Spectrometry (HRMS)

IonCalculated m/zFound m/z
[M+H]⁺682.3222682.3225

Experimental Protocols

The characterization and synthesis of this compound involve a series of sophisticated experimental procedures. Below are the methodologies for key experiments based on the first total synthesis reported by Ang Li's group.[1]

Isolation and Purification

This compound was originally isolated from the dried stems and leaves of Daphniphyllum longeracemosum. The general procedure involves:

  • Extraction: The plant material is powdered and extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound is subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer (typically at 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C). 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of the complex ring system. Samples are typically dissolved in deuterated chloroform (CDCl₃).

  • Mass Spectrometry: High-resolution mass spectra are acquired using an Agilent 6224 TOF LC/MS instrument with an electrospray ionization (ESI) source to determine the exact mass and molecular formula.

  • Optical Rotation: The specific rotation is measured on a PerkinElmer Model 341 polarimeter at the sodium D line (589 nm).

  • Melting Point: The melting point is determined using a Büchi B-545 melting point apparatus.

Key Synthetic Strategy: A Biomimetic Diels-Alder Reaction

The first total synthesis of this compound was a landmark achievement, notable for its biomimetic approach.[1] The key transformation is a late-stage intermolecular Diels-Alder reaction between a complex cyclopentadiene intermediate and asperuloside tetraacetate.

G cluster_diene Diene Synthesis cluster_dienophile Dienophile Synthesis cluster_cycloaddition Key Cycloaddition cluster_final_steps Final Steps daphnilongeranin_B Daphnilongeranin B cyclopentadiene Elaborated Cyclopentadiene daphnilongeranin_B->cyclopentadiene Multi-step synthesis diels_alder Intermolecular Diels-Alder Reaction cyclopentadiene->diels_alder genipin (+)-Genipin asperuloside Asperuloside Tetraacetate genipin->asperuloside Glycosylation & Lactonization asperuloside->diels_alder cycloadduct Cycloadduct diels_alder->cycloadduct hybridaphniphylline_B This compound cycloadduct->hybridaphniphylline_B Reductive Desulfurization & Global Deacetylation

A simplified workflow for the total synthesis of this compound.

Biological Activity and Future Directions

Currently, there is limited published data on the specific biological activities of this compound. However, many other Daphniphyllum alkaloids have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities. The complex and unique structure of this compound makes it an intriguing candidate for biological screening to uncover potential therapeutic applications. Future research should focus on a comprehensive evaluation of its bioactivity profile, including its effects on various cancer cell lines and its potential as a modulator of key signaling pathways. Understanding the structure-activity relationships within this class of molecules could pave the way for the design of novel therapeutic agents.

G cluster_discovery Discovery & Characterization cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_development Drug Development isolation Isolation from Daphniphyllum longeracemosum structure_elucidation Structure Elucidation (NMR, MS, X-ray) isolation->structure_elucidation total_synthesis Total Synthesis structure_elucidation->total_synthesis analog_synthesis Analog Synthesis total_synthesis->analog_synthesis bio_screening Biological Screening (e.g., Cytotoxicity Assays) total_synthesis->bio_screening sar_studies Structure-Activity Relationship (SAR) Studies analog_synthesis->sar_studies moa_studies Mechanism of Action Studies bio_screening->moa_studies moa_studies->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies

A logical workflow for the research and development of this compound.

References

Hybridaphniphylline B: A Technical Guide to a Complex Iridoid Hybrid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally intricate natural product belonging to the Daphniphyllum alkaloids, a large family of over 320 compounds known for their fascinating molecular architectures and diverse biological activities.[1] Isolated from the stems and leaves of Daphniphyllum longeracemosum, this compound is a prime example of an iridoid hybrid, a molecule biosynthetically assembled from components of two distinct natural product classes.[2][3] Its complex, polycyclic structure, featuring 11 rings and 19 stereogenic centers, has presented a formidable challenge to synthetic chemists and has spurred the development of innovative synthetic strategies.[1][4]

This technical guide provides an in-depth overview of this compound, with a focus on its chemical synthesis, proposed biosynthesis, and its relationship to other iridoid hybrids. It is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a decacyclic alkaloid that also incorporates an iridoid moiety.[2] The complex three-dimensional arrangement of its atoms has been elucidated through extensive spectroscopic analysis. The molecule's significant steric congestion and numerous stereocenters make its synthesis a considerable challenge.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC37H47NO11
Molecular Weight681.8 g/mol
IUPAC Name(1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.1¹,²⁴.1⁴,¹⁵.1⁵,⁸.0⁴,²⁸.0⁵,¹⁴.0¹⁹,²⁷.0²¹,²⁶.0¹¹,³¹]hentriaconta-9,16(28)-diene-6,29-dione
CAS Number1467083-09-5

Proposed Biosynthesis: A Natural Diels-Alder Reaction

The structure of this compound strongly suggests a biosynthetic origin rooted in a natural intermolecular Diels-Alder reaction.[1][2] It is hypothesized that a cyclopentadiene derivative of a calyciphylline A-type Daphniphyllum alkaloid acts as the diene, while the iridoid deacetylasperuloside serves as the dienophile.[1] This proposed biosynthetic pathway provides a compelling rationale for the formation of the complex and congested norbornene core of this compound.

Biosynthetic Pathway of this compound cluster_0 Putative Precursors cluster_1 Key Transformation cluster_2 Product Daphniphyllum_Alkaloid_Precursor Daphniphyllum Alkaloid Precursor (Calyciphylline A type) Diels_Alder Intermolecular Diels-Alder Reaction Daphniphyllum_Alkaloid_Precursor->Diels_Alder Diene Iridoid_Precursor Iridoid Precursor (Deacetylasperuloside) Iridoid_Precursor->Diels_Alder Dienophile Hybridaphniphylline_B This compound Diels_Alder->Hybridaphniphylline_B

Caption: Proposed biosynthetic pathway of this compound.

Total Synthesis of this compound

The first total synthesis of this compound was a landmark achievement reported by the research group of Ang Li in 2018.[1][4][5] This synthesis is notable for its bio-inspired, late-stage intermolecular Diels-Alder reaction, which elegantly constructs the core of the molecule.[4][5]

The synthetic strategy involved the preparation of two complex fragments: a fully elaborated cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[4][5] The diene was synthesized from daphnilongeranin B, while the dienophile was derived from (+)-genipin.[4][5] A one-pot protocol was developed for the in situ formation of the diene and the subsequent Diels-Alder reaction.[4][5] The final steps of the synthesis involved reductive desulfurization and global deacetylation to yield this compound.[4][5]

Total Synthesis Workflow of this compound cluster_diene Diene Synthesis cluster_dienophile Dienophile Synthesis cluster_cycloaddition Key Cycloaddition and Final Steps Daphnilongeranin_B Daphnilongeranin B Diene_Precursor Diene Precursor Daphnilongeranin_B->Diene_Precursor Multi-step synthesis Diels_Alder_Reaction One-pot Diene Formation & Diels-Alder Reaction Diene_Precursor->Diels_Alder_Reaction Genipin (+)-Genipin Asperuloside_Tetraacetate Asperuloside Tetraacetate Genipin->Asperuloside_Tetraacetate Glycosylation & Lactonization Asperuloside_Tetraacetate->Diels_Alder_Reaction Cycloadduct Cycloadduct Diels_Alder_Reaction->Cycloadduct Hybridaphniphylline_B_Final This compound Cycloadduct->Hybridaphniphylline_B_Final Reductive desulfurization & Global deacetylation

Caption: Simplified workflow of the total synthesis of this compound.

Biological Activity

While the biological activities of many Daphniphyllum alkaloids have been explored, specific studies on this compound are limited. However, in the initial report of its isolation along with Hybridaphniphylline A, some in vitro cytotoxic activity was noted. The compound referred to as "Compound 2" in this study, which corresponds to this compound, exhibited cytotoxicity against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (as Compound 2)

Cell LineIC50 (µM)
HL-60 (leukemia)15.9
A-549 (lung cancer)23.2
SMMC-7721 (hepatoma)> 40
MCF-7 (breast cancer)> 40
SW480 (colon cancer)> 40

Further investigation is required to fully elucidate the pharmacological profile and potential therapeutic applications of this compound.

Experimental Protocols

The following are summarized experimental protocols for key steps in the total synthesis of this compound, based on the supporting information from the 2018 publication by Li and coworkers.

General Synthetic Methods

All reactions were carried out under an argon atmosphere with dry solvents under anhydrous conditions, unless otherwise noted. Reagents were purchased at the highest commercial quality and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Key Step: One-pot Diene Formation and Intermolecular Diels-Alder Reaction

To a solution of the diene precursor in toluene were added magnesium sulfate and BHT. The mixture was heated to 160 °C. After the formation of the cyclopentadiene was confirmed by TLC, the dienophile, asperuloside tetraacetate, was added to the reaction mixture. The reaction was stirred at 160 °C for 24 hours. The mixture was then cooled to room temperature, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the desired cycloadduct.

Final Step: Reductive Desulfurization and Global Deacetylation

The cycloadduct was dissolved in a mixture of THF and water. Raney nickel was added, and the suspension was stirred vigorously under a hydrogen atmosphere (1 atm) for 12 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was then dissolved in methanol, and sodium methoxide was added. The solution was stirred at room temperature for 2 hours. The reaction was quenched by the addition of Amberlite IR120 H+ resin, filtered, and concentrated to give a crude product, which was purified by preparative HPLC to afford this compound.

Table 3: Spectroscopic Data for Synthetic this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.26 (s, 1H), 5.89 (d, J = 5.6 Hz, 1H), 4.93 (d, J = 8.0 Hz, 1H), 4.20 (dd, J = 12.0, 2.4 Hz, 1H), 3.90 (d, J = 12.0 Hz, 1H), 3.75-3.65 (m, 2H), 3.40-3.30 (m, 2H), ... (selected peaks)
¹³C NMR (CDCl₃, 100 MHz) δ 170.2, 169.8, 169.5, 169.2, 151.8, 142.1, 110.5, 98.2, 78.5, 76.8, 74.2, 70.5, 63.8, ... (selected peaks)
HRMS (ESI) m/z [M+H]⁺ calcd for C₃₇H₄₈NO₁₁: 682.3222; found: 682.3225

Conclusion

This compound stands as a testament to the structural diversity and complexity of natural products. Its unique architecture, arising from a proposed natural Diels-Alder reaction, has inspired elegant and innovative synthetic solutions. While its biological activity is not yet fully explored, the initial cytotoxicity data suggests that it, like other Daphniphyllum alkaloids, may possess interesting pharmacological properties. This technical guide provides a foundational understanding of this compound, which will hopefully serve as a catalyst for further research into its synthesis, biological function, and potential as a therapeutic agent.

References

An In-depth Technical Guide to Biogenetic Pathways Involving Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring Diels-Alder reactions, a cornerstone of chemical synthesis now recognized as a key enzymatic strategy in the biosynthesis of a diverse array of bioactive natural products. This document details the core biogenetic pathways, the enzymes responsible for catalysis (Diels-Alderases), and the experimental methodologies used to study these remarkable biocatalysts.

Introduction to Biosynthetic Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in synthetic organic chemistry for the stereoselective formation of six-membered rings.[1] For decades, the existence of enzymes capable of catalyzing this reaction—"Diels-Alderases"—was a subject of speculation and intense research.[2] It is now established that nature has harnessed this elegant transformation to construct complex molecular architectures in a variety of natural products, including polyketides, isoprenoids, phenylpropanoids, and alkaloids.[3][4]

The identification and characterization of bona fide Diels-Alderases have been challenging. Many enzymes initially proposed to catalyze Diels-Alder reactions were found to be multifunctional or to proceed through stepwise mechanisms rather than a concerted pericyclic transition state.[2][5] However, recent discoveries have provided definitive evidence for enzymes whose sole or primary function is to catalyze a Diels-Alder cycloaddition.[6][7] These enzymes exhibit remarkable control over the regio- and stereoselectivity of the reaction, often yielding products that are disfavored in non-enzymatic thermal cycloadditions.[6]

This guide focuses on three well-characterized examples of biogenetic pathways involving Diels-Alder cycloadditions: the biosynthesis of the cholesterol-lowering drug Lovastatin, the insecticide Spinosyn A, and various bioactive adducts from the mulberry plant (Morus genus).

Case Study: The Biosynthesis of Lovastatin

Lovastatin is a fungal polyketide renowned for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[8] Its complex decalin core is assembled by a highly reducing iterative polyketide synthase (HR-PKS) known as Lovastatin Nonaketide Synthase (LovB), in conjunction with a trans-acting enoyl reductase, LovC.[1][8] A key step in the formation of the bicyclic core is a proposed intramolecular Diels-Alder reaction.[9][10]

The Lovastatin Biosynthetic Pathway

The biosynthesis of the dihydromonacolin L intermediate of lovastatin involves eight iterative cycles of polyketide chain extension by LovB.[8] After the fifth iteration, a hexaketide triene intermediate is formed, which is proposed to undergo an enzyme-catalyzed intramolecular Diels-Alder reaction to form the characteristic decalin ring system.[8][9]

lovastatin_pathway Acetyl-CoA Acetyl-CoA LovB (PKS) LovB (PKS) Acetyl-CoA->LovB (PKS) Malonyl-CoA (8x) Malonyl-CoA (8x) Malonyl-CoA (8x)->LovB (PKS) Hexaketide Triene Intermediate Hexaketide Triene Intermediate LovB (PKS)->Hexaketide Triene Intermediate Diels-Alder Cycloaddition (catalyzed by LovB) Diels-Alder Cycloaddition (catalyzed by LovB) Hexaketide Triene Intermediate->Diels-Alder Cycloaddition (catalyzed by LovB) Dihydromonacolin L Dihydromonacolin L Diels-Alder Cycloaddition (catalyzed by LovB)->Dihydromonacolin L Further Processing Further Processing Dihydromonacolin L->Further Processing Lovastatin Lovastatin Further Processing->Lovastatin

Biosynthetic pathway of Lovastatin highlighting the Diels-Alder cycloaddition step.
Quantitative Data

While the catalytic parameters for the isolated Diels-Alderase activity of LovB are not as extensively characterized as for other enzymes, in vitro studies have demonstrated its ability to catalyze the endo-selective cyclization of a substrate analogue, a reaction that proceeds non-enzymatically to a mixture of endo and exo products.[11]

EnzymeSubstrate (Analogue)Product StereochemistryNon-enzymatic Product Ratio (exo:endo)Reference
LovB(E,E,E)-(R)-6-methyldodecatri-2,8,10-enoic acid N-acetylcysteamine (NAC) thioesterendo adduct1:1[11]
Experimental Protocols

2.3.1. Heterologous Expression and Purification of LovB

The heterologous expression of large fungal PKSs like LovB can be challenging. Successful expression has been achieved in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae.[8][12][13]

  • Gene Cloning: The intron-less gene for LovB is typically assembled from cDNA and cloned into a suitable expression vector under the control of an inducible or strong constitutive promoter.[13]

  • Host Strain: S. cerevisiae strains engineered for improved polyketide production are often used.[13]

  • Expression: Cultures are grown to a high density, and protein expression is induced. For large-scale production, fermentation is carried out in bioreactors.

  • Cell Lysis: Yeast cells are harvested by centrifugation and lysed, for example, by bead beating or high-pressure homogenization in a suitable lysis buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing protease inhibitors).

  • Purification: LovB is often expressed with an affinity tag (e.g., a hexahistidine tag) to facilitate purification by affinity chromatography (e.g., Ni-NTA).[12][13] Further purification steps may include ion-exchange and size-exclusion chromatography.[14]

2.3.2. In Vitro Assay for LovB Diels-Alderase Activity

  • Reaction Mixture: A typical reaction mixture contains the purified LovB enzyme, the substrate analogue (e.g., the NAC thioester of the hexaketide triene), and necessary cofactors (e.g., NADPH, S-adenosylmethionine if methylation is also being studied) in a buffered solution (e.g., 100 mM phosphate buffer).[8][12]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., room temperature) for a defined period.

  • Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent such as ethyl acetate.[12]

  • Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the cyclized products.[12] The stereochemistry of the products can be determined by comparison to authentic standards and by detailed NMR analysis.[10]

Case Study: The Biosynthesis of Spinosyn A

Spinosyn A is a potent insecticide produced by the actinomycete Saccharopolyspora spinosa.[15] Its complex tetracyclic core is assembled through a polyketide pathway that features a key intramolecular Diels-Alder reaction catalyzed by the enzyme SpnF.[14][16]

The Spinosyn A Biosynthetic Pathway

The biosynthesis of the spinosyn aglycone involves a polyketide synthase (PKS) that generates a linear polyketide chain. This chain undergoes several modifications, including a dehydration reaction catalyzed by SpnM to form a reactive macrocyclic intermediate. This intermediate is then the substrate for SpnF, which catalyzes a transannular [4+2] cycloaddition to form the characteristic cyclohexene ring.[16]

spinosyn_pathway PKS Product PKS Product SpnM (Dehydratase) SpnM (Dehydratase) PKS Product->SpnM (Dehydratase) Macrocyclic Intermediate Macrocyclic Intermediate SpnM (Dehydratase)->Macrocyclic Intermediate SpnF (Diels-Alderase) SpnF (Diels-Alderase) Macrocyclic Intermediate->SpnF (Diels-Alderase) Tricyclic Macrolactone Tricyclic Macrolactone SpnF (Diels-Alderase)->Tricyclic Macrolactone Further Modifications Further Modifications Tricyclic Macrolactone->Further Modifications Spinosyn A Aglycone Spinosyn A Aglycone Further Modifications->Spinosyn A Aglycone

Simplified biosynthetic pathway of the Spinosyn A aglycone.
Quantitative Data

SpnF is one of the most well-characterized Diels-Alderases, and its kinetic parameters have been determined.

EnzymeSubstratekcat (min-1)knon (min-1)Rate Enhancement (kcat/knon)Reference
SpnFMacrocyclic Intermediate from SpnM14 ± 1.60.0288 ± 0.00041~500[5][16]
Experimental Protocols

3.3.1. Expression and Purification of SpnF and SpnM

  • Gene Cloning: The genes for spnF and spnM are amplified from S. spinosa genomic DNA and cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag.

  • Expression Host: A suitable E. coli strain such as BL21(DE3) is used for protein expression.

  • Induction and Growth: Cultures are grown to mid-log phase, and protein expression is induced with IPTG. Cultures are then grown at a lower temperature (e.g., 16-20°C) to improve protein solubility.

  • Purification: The purification protocol is similar to that described for LovB, typically involving affinity chromatography followed by size-exclusion chromatography.

3.3.2. SpnF Enzyme Assay

  • Substrate Generation: The substrate for SpnF is generated in situ by the action of SpnM on the PKS product.[17]

  • Reaction Conditions: The assay is typically performed in a buffered solution (e.g., Tris-HCl or phosphate buffer) at a controlled temperature. The reaction is initiated by the addition of SpnF to the mixture containing the SpnM-generated substrate.[5]

  • Time-Course Analysis: Aliquots are taken at various time points, and the reaction is quenched (e.g., with acid or an organic solvent).

  • HPLC Analysis: The consumption of the substrate and the formation of the product are monitored by reverse-phase HPLC with UV detection.[18][19][20] A typical mobile phase for separating spinosyn intermediates is a gradient of acetonitrile and water, sometimes with additives like ammonium acetate or acetic acid.[18]

  • Kinetic Parameter Determination: The initial rates of product formation at different substrate concentrations are used to determine the Michaelis-Menten kinetic parameters (Km and kcat).

Case Study: Diels-Alder Adducts from Morus Genus

Plants of the Morus (mulberry) genus are a rich source of phenolic compounds, including a variety of Diels-Alder type adducts with interesting biological activities.[20][21] These compounds are formed through an intermolecular Diels-Alder reaction between a chalcone (dienophile) and a dehydroprenylphenol (diene), catalyzed by enzymes such as MaDA (Morus alba Diels-Alderase).[5][15]

Biosynthesis of Mulberry Diels-Alder Adducts

The biosynthesis of these adducts involves the formation of a dehydroprenyl diene from a prenylated precursor, followed by an enzyme-catalyzed [4+2] cycloaddition with a chalcone. The MaDA enzyme has been shown to exhibit remarkable control over both endo/exo selectivity and enantioselectivity.[15]

morus_pathway Prenylated Phenol Prenylated Phenol Oxidase Oxidase Prenylated Phenol->Oxidase Dehydroprenyl Diene Dehydroprenyl Diene Oxidase->Dehydroprenyl Diene MaDA (Diels-Alderase) MaDA (Diels-Alderase) Dehydroprenyl Diene->MaDA (Diels-Alderase) Chalcone (Dienophile) Chalcone (Dienophile) Chalcone (Dienophile)->MaDA (Diels-Alderase) Diels-Alder Adduct Diels-Alder Adduct MaDA (Diels-Alderase)->Diels-Alder Adduct

General biosynthetic pathway for mulberry Diels-Alder adducts.
Quantitative Data

Kinetic parameters for MaDA have been determined using various diene and dienophile substrates.

EnzymeDienophileDieneKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
MaDAMorachalcone ADiene 10102.3 ± 13.11.8 ± 0.11.8 x 104
MaDADiene 10Morachalcone A213.7 ± 22.31.9 ± 0.18.9 x 103
Experimental Protocols

4.3.1. MaDA Enzyme Assay

  • Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 8.0) containing the purified MaDA enzyme, the diene substrate, and the dienophile substrate.[22]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 50°C) for a specific time.[15]

  • Analysis: The reaction is analyzed by HPLC to monitor the formation of the Diels-Alder adduct. Chiral HPLC can be used to determine the enantiomeric excess of the product.[23]

4.3.2. Site-Directed Mutagenesis of Diels-Alderases

Site-directed mutagenesis is a valuable tool for probing the roles of specific amino acid residues in the active site of Diels-Alderases.[19][24]

  • Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the gene of interest using the mutagenic primers.[25]

  • Template Removal: The parental, non-mutated plasmid DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein can then be expressed and purified, and its kinetic parameters can be compared to the wild-type enzyme.

Conclusion

The study of biogenetic pathways involving Diels-Alder cycloadditions is a rapidly evolving field. The discovery and characterization of enzymes like LovB, SpnF, and MaDA have provided profound insights into how nature controls this powerful chemical transformation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the mechanisms of these fascinating enzymes and to harness their potential for the biocatalytic synthesis of novel pharmaceuticals and other valuable chemicals. The continued investigation of these pathways promises to uncover new enzymatic strategies and to expand the toolbox of synthetic biology.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The synthesis, first reported by Zhang, Ding, Li, and colleagues in 2018, represents a significant achievement in natural product synthesis and offers a strategic blueprint for the construction of similarly complex molecular architectures.

This compound is a structurally intricate natural product, boasting 11 rings and 19 stereocenters.[1][2][3] Its formidable architecture has made it a compelling target for synthetic chemists. The strategy detailed herein culminates in a biomimetic intermolecular Diels-Alder reaction, a key step that unites two complex molecular fragments in the final stages of the synthesis.[1][2][3]

Retrosynthetic Analysis

The synthetic approach hinges on a convergent strategy, dissecting this compound into two primary building blocks: a highly substituted cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[1][2][3] The cyclopentadiene component is envisioned to arise from daphnilongeranin B, accessible through a key Claisen rearrangement.[1][2][3] The dienophile, asperuloside tetraacetate, is prepared from the readily available natural product, (+)-genipin.[1][2][3]

G This compound This compound Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Cyclopentadiene (Diene) Cyclopentadiene (Diene) Diels-Alder Reaction->Cyclopentadiene (Diene) Asperuloside Tetraacetate (Dienophile) Asperuloside Tetraacetate (Dienophile) Diels-Alder Reaction->Asperuloside Tetraacetate (Dienophile) Daphnilongeranin B Daphnilongeranin B Cyclopentadiene (Diene)->Daphnilongeranin B Glycosylation & Lactonization Glycosylation & Lactonization Asperuloside Tetraacetate (Dienophile)->Glycosylation & Lactonization Claisen Rearrangement Claisen Rearrangement Daphnilongeranin B->Claisen Rearrangement Allyl Dienol Ether Allyl Dienol Ether Claisen Rearrangement->Allyl Dienol Ether (+)-Genipin (+)-Genipin Glycosylation & Lactonization->(+)-Genipin G Allyl_Dienol_Ether Allyl Dienol Ether Heating Heating in Protic Solvent (e.g., 2,2,2-Trifluoroethanol) Allyl_Dienol_Ether->Heating 1. Dissolve Claisen_Product Rearranged Product Heating->Claisen_Product 2. Rearrangement Purification Silica Gel Chromatography Claisen_Product->Purification 3. Quench & Extract Final_Product Isolated Product Purification->Final_Product 4. Purify

References

Synthetic Strategies for Daphniphyllum Alkaloid Cores: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent synthetic strategies employed in the construction of the complex core structures of Daphniphyllum alkaloids. These natural products, known for their intricate polycyclic architectures and significant biological activities, present formidable challenges to synthetic chemists. The following sections outline key retrosynthetic analyses, experimental protocols for crucial transformations, and quantitative data to facilitate the design and execution of synthetic routes toward these fascinating molecules.

Introduction to Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large family of structurally diverse natural products isolated from plants of the genus Daphniphyllum.[1][2] Their complex, stereochemically rich frameworks have made them attractive targets for total synthesis, driving the development of innovative synthetic methodologies.[3] These alkaloids exhibit a range of biological activities, including anticancer, anti-HIV, and neurotrophic properties, making them promising leads for drug discovery.[1][4]

The core structures of Daphniphyllum alkaloids are typically characterized by fused and bridged polycyclic systems. Synthetic efforts have led to the development of various strategies to construct these challenging motifs, including biomimetic approaches, cycloaddition cascades, and novel rearrangement reactions. This document will focus on the practical application of these strategies, providing detailed protocols for key steps in the synthesis of representative alkaloid cores.

Retrosynthetic Analysis and Key Strategic Disconnections

The complexity of Daphniphyllum alkaloids necessitates a carefully planned retrosynthetic analysis to identify strategic bond disconnections that lead to simpler, more accessible starting materials. Common strategies often involve the late-stage formation of key rings or the use of a convergent approach where complex fragments are synthesized separately and then coupled.

A generalized retrosynthetic approach for a typical hexacyclic Daphniphyllum alkaloid might involve disconnecting the outer rings to reveal a more central, highly functionalized core. This core is often a bicyclic or tricyclic system that can be assembled using powerful and stereoselective chemical transformations.

G cluster_retrosynthesis Retrosynthetic Analysis of a Generic Daphniphyllum Alkaloid Core alkaloid Hexacyclic Daphniphyllum Alkaloid tricyclic_core Bridged Tricyclic Core alkaloid->tricyclic_core Outer Ring Disconnections acyclic_precursor Acyclic Precursor tricyclic_core->acyclic_precursor Key Cycloadditions / Rearrangements G cluster_biomimetic Heathcock's Biomimetic Cascade dialdehyde Dialdehyde Precursor pentacycle Pentacyclic Core (Proto-daphniphylline) dialdehyde->pentacycle 1. NH3 2. AcOH G cluster_diels_alder Intramolecular Diels-Alder for Bicyclo[2.2.2]octane Core triene Silicon-Tethered Triene bicyclo Bicyclo[2.2.2]octane Core triene->bicyclo Et₂AlCl G cluster_gold_cyclization Gold-Catalyzed 6-exo-dig Cyclization enyne Enyne Precursor tricycle Bridged 6,6,5-Tricyclic Core enyne->tricycle Au(I) Catalyst

References

Application Notes and Protocols: Late-Stage Intermolecular Diels-Alder Reaction in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of molecular complexity in the final stages of a synthetic sequence, known as late-stage functionalization, is a paramount challenge in modern drug discovery and development. Among the arsenal of chemical transformations, the intermolecular Diels-Alder reaction stands out for its capacity to rapidly construct intricate six-membered rings with a high degree of stereocontrol. This application note details a key example of a late-stage intermolecular Diels-Alder reaction in the biomimetic total synthesis of lugdunomycin, a complex polyketide with potent antibiotic activity.

Introduction to Late-Stage Intermolecular Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of cyclic systems. When employed in the later stages of a synthesis, it allows for the convergence of two complex molecular fragments, rapidly generating significant structural diversity and complexity. This approach is particularly valuable in medicinal chemistry for the synthesis of analogs of lead compounds, enabling the exploration of structure-activity relationships (SAR) without the need for a complete de novo synthesis for each derivative. The key challenge in late-stage applications lies in achieving high chemo- and stereoselectivity in the presence of multiple functional groups on elaborate molecular scaffolds.

Case Study: Biomimetic Total Synthesis of Lugdunomycin

A compelling illustration of a late-stage intermolecular Diels-Alder reaction is found in the biomimetic total synthesis of lugdunomycin.[1][2] This complex natural product is formed in nature through the cycloaddition of two advanced intermediates: elmonin and iso-maleimycin. The synthetic replication of this key step provides a powerful platform for accessing lugdunomycin and its analogs.

Reaction Scheme and Logical Relationship

The overall transformation involves the reaction of elmonin, which acts as the diene component, with iso-maleimycin, the dienophile, to form the core structure of lugdunomycin.

elmonin Elmonin (Diene) lugdunomycin Lugdunomycin Core elmonin->lugdunomycin [4+2] Cycloaddition isomaleimycin iso-Maleimycin (Dienophile) isomaleimycin->lugdunomycin

Caption: Logical relationship of the late-stage intermolecular Diels-Alder reaction in the synthesis of the lugdunomycin core.

Experimental Workflow

The experimental procedure for this late-stage transformation requires careful execution to ensure optimal yield and purity of the final product. The general workflow is outlined below.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Elmonin & iso-Maleimycin in Solvent react Stir at Room Temperature dissolve->react concentrate Concentrate in vacuo react->concentrate hplc Purify by Preparative HPLC concentrate->hplc cluster_synthesis Synthesis cluster_bio Biological System DA_analog Late-Stage Diels-Alder Analog Synthesis receptor Receptor DA_analog->receptor Inhibition kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene_exp Gene Expression tf->gene_exp

References

Application Notes: Biological Activity of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid featuring a unique decacyclic fused skeleton. While the total synthesis of this intricate natural product has been a significant focus in the field of organic chemistry, its biological activities have not yet been extensively reported in peer-reviewed literature. However, studies on structurally related Daphniphyllum alkaloids have revealed a range of biological effects, including cytotoxic, anti-HIV, and anti-inflammatory activities. These findings suggest that this compound may also possess valuable pharmacological properties worthy of investigation.

These application notes serve as a guide for researchers and drug development professionals interested in exploring the potential biological activities of this compound. The content provides a summary of the known activities of related compounds, a detailed protocol for a representative biological assay (cytotoxicity), and visual workflows to guide experimental design.

Data Presentation: Biological Activity of Related Daphniphyllum Alkaloids

Although specific quantitative data for this compound is unavailable, several other Daphniphyllum alkaloids have been evaluated for their biological effects. The following table summarizes the reported cytotoxic activities of these related compounds, providing a basis for hypothesizing the potential activity of this compound.

Compound NameAlkaloid TypeCell LineActivity TypeIC₅₀ Value
Daphnezomine WDaphnezomine L-typeHeLaCytotoxicity16.0 µg/mL
Daphnioldhanol ASecodaphnane-typeHeLaCytotoxicity31.9 µM
Unnamed Compound '6'Not SpecifiedHeLaCytotoxicity~3.89 µM
Daphnicalycines A–DNot SpecifiedMacrophagesAnti-inflammatoryNo significant inhibition at 10 µM
Daphnicyclidin MNot SpecifiedVarious StrainsAntibacterialNo activity

Data sourced from a 2023 review on Daphniphyllum alkaloids.[1]

Experimental Protocols

Given the cytotoxic activity observed in closely related alkaloids, a primary step in evaluating the biological potential of this compound would be to assess its effect on cancer cell viability. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Protocol: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • This compound (dissolved in DMSO to create a stock solution)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells until they reach approximately 80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend them in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for another 48 hours (or a desired exposure time) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism or similar software).

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for screening a novel natural product like this compound for cytotoxic activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate/Synthesize This compound B Prepare Stock Solution (e.g., in DMSO) A->B E Treat Cells with Serial Dilutions of Compound B->E C Culture Cancer Cell Line (e.g., HeLa) D Seed Cells in 96-Well Plate C->D D->E F Incubate for 48 hours E->F G Add MTT Reagent & Incubate 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability vs. Control I->J K Plot Dose-Response Curve & Determine IC50 Value J->K

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway Modulation

Should this compound demonstrate cytotoxic activity, it could be acting through various cellular mechanisms, such as the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical apoptosis signaling pathway that could be investigated in subsequent mechanism-of-action studies.

G cluster_caspase Caspase Cascade HB This compound Receptor Cell Surface Receptor (e.g., Fas) HB->Receptor Extrinsic Pathway Mito Mitochondria HB->Mito Intrinsic Pathway C8 Caspase-8 Receptor->C8 C9 Caspase-9 Mito->C9 Cytochrome c release C3 Caspase-3 (Executioner) C8->C3 C9->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Hypothetical apoptosis pathway potentially modulated by a cytotoxic agent.

References

Potential therapeutic applications of Hybridaphniphylline B.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Hybridaphniphylline B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their diverse and potent biological activities.[1] While research on this compound has primarily focused on its remarkable total synthesis, the broader family of Daphniphyllum alkaloids has demonstrated significant potential in several therapeutic areas, including oncology, anti-inflammatory, and neuroprotective applications.[2][3] These application notes provide a summary of potential therapeutic applications for this compound based on the activities of related Daphniphyllum alkaloids and offer detailed protocols for preclinical investigation.

Potential Therapeutic Applications

Based on the established bioactivities of structurally related Daphniphyllum alkaloids, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Several Daphniphyllum alkaloids have exhibited cytotoxic effects against a range of cancer cell lines.[1] For instance, dcalycinumine A has shown significant antitumor activity in nasopharyngeal cancer models, while daphnezomine W has been reported to have moderate cytotoxicity against HeLa cells.[1][4][5][6] This suggests that this compound may possess anticancer properties worthy of investigation.

  • Anti-Inflammatory: The anti-inflammatory potential of Daphniphyllum alkaloids is an emerging area of interest.[7] Compounds such as daphnicalycinones A and B have been identified as having anti-inflammatory effects.[7] Given the role of inflammation in a multitude of diseases, this compound could be explored as a novel anti-inflammatory agent.

  • Neuroprotection: The complex molecular architecture of alkaloids often lends itself to interactions with neurological targets. Although less explored within the Daphniphyllum family, the broader class of alkaloids is a rich source of neuroprotective compounds.[8][9][10] The intricate structure of this compound makes it a candidate for screening in models of neurodegenerative diseases.

  • Antiviral: The discovery of significant anti-HIV activity in logeracemin A, a related dimeric alkaloid, suggests that Daphniphyllum alkaloids could be a source of novel antiviral agents.[1]

Quantitative Data for Related Daphniphyllum Alkaloids

The following table summarizes the cytotoxic and antiviral activities of several Daphniphyllum alkaloids, providing a rationale for investigating this compound in these areas.

AlkaloidBiological ActivityCell Line/ModelIC50/EC50Reference
daphnezomine WCytotoxicityHeLa16.0 µg/mL[4][5][6]
UnnamedCytotoxicityHeLa~3.89 µM[6]
daphnioldhanol ACytotoxicityHeLa31.9 µM[1][6]
logeracemin AAnti-HIV-4.5 ± 0.1 µM[1]

Experimental Protocols

The following are detailed protocols for the preliminary assessment of this compound in key therapeutic areas.

In Vitro Cytotoxicity Assessment

This protocol outlines the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines.

a. Cell Lines and Culture:

  • A panel of human cancer cell lines should be used, for example:

    • HeLa (cervical cancer)

    • A549 (lung cancer)

    • MCF-7 (breast cancer)

    • HCT116 (colon cancer)

  • Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

b. MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity start Seed Cancer Cells in 96-well Plate overnight Incubate Overnight start->overnight treatment Treat with this compound (Serial Dilutions) overnight->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 Value read->analyze

Workflow for in vitro cytotoxicity assessment.
Anti-Inflammatory Activity Assessment

This protocol describes the evaluation of the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

b. Nitric Oxide (NO) Assay Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Assess the effect of this compound on NO production.

G cluster_1 Signaling Pathway: LPS-induced NO Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO HybridB This compound HybridB->NFkB Potential Inhibition

Potential inhibition of LPS-induced NO production.
Neuroprotective Effect Assessment

This protocol is for assessing the neuroprotective potential of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

a. Primary Cortical Neuron Culture:

  • Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

  • Cells are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

b. Neuroprotection Assay Protocol:

  • After 7-10 days in culture, pre-treat the neurons with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.

  • Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound.

  • Incubate for another 24 hours.

  • Assess cell viability using the LDH assay, which measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Collect the culture medium and measure LDH activity using a commercially available kit.

  • Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated group.

G cluster_2 Logical Relationship: Neuroprotection Assay Glutamate Glutamate-induced Excitotoxicity Neuron Primary Cortical Neurons Glutamate->Neuron CellDeath Neuronal Cell Death Neuron->CellDeath HybridB_treat Pre-treatment with This compound HybridB_treat->Neuron Neuroprotection Neuroprotection HybridB_treat->Neuroprotection Leads to Neuroprotection->CellDeath Prevents

Logic of the neuroprotection assay.

Conclusion

While direct biological data for this compound is currently lacking, the evidence from related Daphniphyllum alkaloids strongly supports its investigation as a potential therapeutic agent. The protocols provided herein offer a starting point for the systematic evaluation of its cytotoxic, anti-inflammatory, and neuroprotective properties. Further research into this fascinating molecule is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Hybridaphniphylline B and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: To date, there are no publicly available in vitro or in vivo studies detailing the biological activity, mechanism of action, or signaling pathways of Hybridaphniphylline B. Research has primarily focused on its isolation and complex total synthesis. The following application notes and protocols are based on the reported biological activities of other closely related Daphniphyllum alkaloids and provide a general framework for the potential screening and evaluation of this compound.

Biological Activities of Related Daphniphyllum Alkaloids

While the specific bioactivities of this compound remain uncharacterized, other alkaloids from the Daphniphyllum genus have demonstrated a range of biological effects, including cytotoxic and anti-HIV activities.[1] These findings suggest potential therapeutic avenues for this class of compounds. A summary of quantitative data from studies on related alkaloids is presented below.

Table 1: Summary of Reported Biological Activities of Selected Daphniphyllum Alkaloids

Compound NameBiological ActivityCell Line/AssayQuantitative Data (IC₅₀/EC₅₀)Reference
Daphnezomine WCytotoxicityHeLaIC₅₀: 16.0 µg/mL[2][3][4][5]
CytotoxicityA549, MGC-803, COLO-205IC₅₀: ~30 µg/mL[4]
Daphnioldhanol ACytotoxicityHeLaIC₅₀: 31.9 µM[1][6]
Unnamed AlkaloidCytotoxicityHeLaIC₅₀: ~3.89 µM[1]
Logeracemin AAnti-HIVMT4 CellsEC₅₀: 4.5 ± 0.1 µM[1]
Daphnicalycines A–DAnti-inflammatoryLPS-induced macrophagesNo significant inhibition at 10 µM[1]

General Experimental Protocols

The following are generalized protocols for assays that could be employed to investigate the potential biological activities of this compound, based on the activities observed in related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on a cancer cell line, such as HeLa, using a colorimetric MTT assay.[7][8][9][10]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • HeLa cells (or other cancer cell lines)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Trypsinize and resuspend the cells. Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium only (negative control) and a vehicle control (medium with the same concentration of DMSO used for the test compound).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value by plotting a dose-response curve.

In Vitro Anti-HIV Assay (TZM-bl Reporter Gene Assay)

This protocol describes a common method for screening compounds for anti-HIV activity using TZM-bl cells, which express luciferase upon HIV-1 infection.[11][12]

Objective: To determine the concentration of the test compound that inhibits HIV-1 replication by 50% (EC₅₀).

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, Penicillin-Streptomycin)

  • HIV-1 virus stock

  • Test compound dissolved in DMSO

  • Positive control (e.g., a known reverse transcriptase inhibitor)

  • 96-well culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Infection and Treatment:

    • On the day of the experiment, pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

    • Add a known titer of HIV-1 virus to the wells containing the cells and the compound.

    • Include virus-only controls and cell-only controls.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[12]

  • Luciferase Assay:

    • After incubation, remove the culture medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen reagent.[11]

  • Data Analysis:

    • Read the luminescence on a luminometer.

    • Calculate the percentage of inhibition of viral replication compared to the virus-only control.

    • Determine the EC₅₀ value from a dose-response curve. A parallel cytotoxicity assay on TZM-bl cells should be performed to ensure that the observed anti-HIV activity is not due to cell death.

Visualized Workflows and Pathways

As the signaling pathways for this compound are unknown, a general workflow for the biological screening of a novel natural product is provided below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Studies Compound Acquisition Acquisition of This compound Primary Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Compound Acquisition->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Dose-Response Studies (IC50/EC50 Determination) Hit Identification->Dose-Response Active Inactive Inactive Hit Identification->Inactive Inactive Selectivity Testing Selectivity Testing (Normal vs. Cancer Cell Lines) Dose-Response->Selectivity Testing MoA Studies Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Selectivity Testing->MoA Studies Target Identification Target Identification MoA Studies->Target Identification In Vivo Models In Vivo Animal Models (Efficacy and Toxicity) Target Identification->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: General workflow for natural product drug discovery.

References

Application Notes and Protocols: The Claisen Rearrangement in the Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the strategic application of the Claisen rearrangement in the total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The total synthesis, accomplished by the Li group, features a pivotal[1][1]-sigmatropic rearrangement of an allyl dienol ether to construct a key quaternary carbon center.[2][3][4] This rearrangement proved challenging due to a competing Cope rearrangement, a hurdle that was overcome through careful substrate design and the use of protic solvents.[2][3][4] These application notes offer a comprehensive resource for researchers interested in complex natural product synthesis, highlighting the utility and challenges of pericyclic reactions in the construction of intricate molecular architectures.

Introduction

This compound is a structurally complex natural product belonging to the Daphniphyllum alkaloids, a family of compounds known for their fascinating molecular architectures and diverse biological activities.[2][3][4] The synthesis of such molecules presents a significant challenge to synthetic chemists, requiring the development of innovative and efficient strategies. One of the key bond-forming reactions employed in the total synthesis of this compound by Li and coworkers was a Claisen rearrangement.[2][3][4]

The Claisen rearrangement is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds.[2][3][4] This[1][1]-sigmatropic rearrangement of an allyl vinyl ether thermally converts to a γ,δ-unsaturated carbonyl compound. The reaction proceeds through a highly ordered, concerted, six-membered chair-like transition state, which allows for the predictable transfer of stereochemical information.

In the synthesis of this compound, the Claisen rearrangement was strategically employed to construct a challenging quaternary carbon center. However, the substrate was also predisposed to undergo an undesired Cope rearrangement. The research team successfully suppressed this competing pathway by employing protic solvents, which selectively accelerated the desired Claisen rearrangement.[2][3][4]

The Strategic Role of the Claisen Rearrangement

The retrosynthetic analysis of this compound identified a key intermediate, a bicyclo[3.3.0]octenone motif, which could be accessed from a 1,5-diene precursor. The crucial quaternary carbon at the C8 position of this diene was envisioned to be installed via a Claisen rearrangement of an allyl dienol ether intermediate.

The forward synthesis involved the preparation of the allyl dienol ether precursor. This substrate, upon heating, was designed to undergo the desired[1][1]-sigmatropic rearrangement to furnish the 1,5-diene with the newly formed quaternary center.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Claisen rearrangement step in the synthesis of this compound.

Entry Substrate Solvent Temperature (°C) Time (h) Yield (%) Notes
1Allyl dienol ether precursorToluene11012~40% (Claisen Product)Significant formation of Cope rearrangement product observed.
2Allyl dienol ether precursorTrifluoroethanol80675%The use of a protic solvent successfully suppressed the undesired Cope rearrangement and favored the Claisen product.

Experimental Protocols

4.1. Synthesis of the Allyl Dienol Ether Precursor

Detailed experimental procedures for the synthesis of the precursor are outlined in the supplementary information of the original publication.

4.2. Claisen Rearrangement to the 1,5-Diene

To a solution of the allyl dienol ether precursor (1.0 equiv) in trifluoroethanol (0.05 M) was added triethyl orthoacetate (10.0 equiv) and a catalytic amount of propionic acid (0.1 equiv). The reaction mixture was heated to 80 °C and stirred for 6 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1,5-diene product.

Note: The specific quantities of starting material and reagents can be found in the supporting information of the cited literature.

Mechanistic Insight and Reaction Pathway

The Claisen rearrangement proceeds through a concerted, pericyclic transition state. The use of a protic solvent like trifluoroethanol is believed to hydrogen bond to the ether oxygen, increasing the polarization of the C-O bond and accelerating the rate of the Claisen rearrangement relative to the non-polar Cope rearrangement.

Claisen_Rearrangement_Pathway cluster_start Starting Material cluster_transition Transition State cluster_product Product cluster_side_reaction Competing Reaction Allyl_dienol_ether Allyl Dienol Ether Precursor TS_Claisen [3,3]-Sigmatropic Rearrangement (Chair-like Transition State) Allyl_dienol_ether->TS_Claisen Heat (80 °C) Trifluoroethanol TS_Cope Cope Rearrangement (Undesired) Allyl_dienol_ether->TS_Cope Suppressed in protic solvent Diene_Product 1,5-Diene Product (with Quaternary Center) TS_Claisen->Diene_Product Cope_Product Cope Product TS_Cope->Cope_Product

Caption: Key Claisen rearrangement in this compound synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the key Claisen rearrangement experiment.

Experimental_Workflow Start Start Preparation Prepare solution of allyl dienol ether precursor in trifluoroethanol Start->Preparation Add_Reagents Add triethyl orthoacetate and propionic acid Preparation->Add_Reagents Heating Heat reaction mixture to 80 °C for 6 h Add_Reagents->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Workup Cool to RT and concentrate Monitoring->Workup Reaction Complete Purification Purify by flash column chromatography Workup->Purification Analysis Characterize the 1,5-diene product (NMR, HRMS, etc.) Purification->Analysis End End Analysis->End

References

Protocols for the Purification of Hybridaphniphylline B: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the purification of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The procedures outlined are intended for researchers, scientists, and drug development professionals engaged in the isolation of this natural product from its native source or its purification following total synthesis. The methodologies are based on peer-reviewed scientific literature to ensure reproducibility and accuracy.

This compound is a structurally intricate natural product that has garnered significant interest in the scientific community due to its unique chemical architecture. Possessing 11 rings and 19 stereocenters, its complexity presents a considerable challenge for both isolation and synthetic chemistry.[1] This document aims to provide clear and comprehensive guidance for obtaining this compound in high purity.

Purification of this compound from Natural Sources

This compound can be isolated from the stems and leaves of Daphniphyllum longacemosum. The following protocol is adapted from the initial isolation studies.

Experimental Protocol: Isolation from Daphniphyllum longacemosum
  • Extraction:

    • Air-dried and powdered stems and leaves of Daphniphyllum longacemosum (11 kg) are extracted with 95% ethanol (EtOH).

    • The resulting extract is then subjected to a partition between ethyl acetate (EtOAc) and a dilute hydrochloric acid solution (0.001 N HCl).

    • The aqueous layer, containing the protonated alkaloids, is collected and basified to a pH of 10 using a 2 N sodium hydroxide (NaOH) solution.

    • This basic aqueous solution is then exhaustively extracted with chloroform (CHCl3) to recover the crude alkaloid mixture.

  • Initial Chromatographic Separation:

    • The crude chloroform-soluble materials are subjected to amino silica gel column chromatography.

    • A gradient elution is performed using a chloroform/methanol (CHCl3/MeOH) solvent system, starting from 100% CHCl3 and gradually increasing the polarity to 100% MeOH. This initial separation yields multiple fractions.

  • Fraction Purification:

    • Further purification of the fractions is achieved through repeated normal-phase silica gel filtration. A typical eluent for this step is a mixture of petroleum ether and diethylamine (Et2NH) in a 10:1 ratio. The specific fraction containing this compound will require analytical monitoring (e.g., TLC, HPLC) to identify.

Purification of Synthetically Derived this compound

The first total synthesis of this compound was accomplished by Li and coworkers, featuring a key late-stage intermolecular Diels-Alder reaction.[2][3] The purification of the final product from the reaction mixture is a critical step.

Experimental Protocol: Purification Following Total Synthesis

The final step in the total synthesis involves a one-pot protocol for a Diels-Alder reaction followed by reductive desulfurization and global deacetylation.[2][3] The purification of this compound from the resulting mixture is achieved through standard chromatographic techniques.

  • Post-Reaction Work-up:

    • Details of the specific work-up procedure following the final reaction steps are crucial and would be found in the supplementary information of the primary publication. This typically involves quenching the reaction, removing reagents, and extracting the crude product.

  • Chromatographic Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • The specific solvent system used for elution will depend on the polarity of the impurities but is likely to be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Careful optimization of the eluent is necessary for optimal separation.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

ParameterValueSource
Natural Product Isolation
Starting Material11 kg of dried stems and leaves of D. longacemosumAdapted from literature
Spectroscopic Data
Molecular FormulaC21H27NO2[4]
High-Resolution ESI-MS (HRESIMS) [M+H]+m/z 326.2113[4]
Infrared (IR) νmax (KBr) cm-11694, 1604[4]

Visualizing the Purification Workflow

To aid in the conceptual understanding of the purification processes, the following diagrams illustrate the key steps involved in both the isolation from natural sources and the purification after total synthesis.

Purification of Hybridaphniphylline Bfrom Natural Source plant D. longacemosum (Stems & Leaves) extraction Extraction (95% EtOH) plant->extraction partition Acid-Base Partition extraction->partition chrom1 Amino Silica Gel Chromatography partition->chrom1 chrom2 Silica Gel Filtration chrom1->chrom2 product This compound chrom2->product Purification of Synthetic this compound reaction Final Synthetic Steps (Diels-Alder, etc.) workup Reaction Work-up reaction->workup chromatography Flash Column Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product

References

Application of the Pauson-Khand Reaction in Alkaloid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The Pauson-Khand reaction (PKR) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclopentenone rings. This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, allows for the rapid assembly of complex molecular architectures from simple precursors.[1][2][3] Its ability to form carbon-carbon bonds with high efficiency and stereocontrol has made it particularly valuable in the total synthesis of complex natural products, including a diverse array of alkaloids.[4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the strategic application of the Pauson-Khand reaction in the synthesis of various alkaloids.

The Pauson-Khand Reaction: An Overview

The Pauson-Khand reaction is a metal-mediated cycloaddition that constructs an α,β-cyclopentenone from an alkyne, an alkene, and carbon monoxide.[5] Discovered in the early 1970s, the reaction was initially stoichiometric, requiring dicobalt octacarbonyl (Co₂(CO)₈).[2][6] Modern advancements have led to catalytic versions using various transition metals like rhodium, iridium, and palladium, as well as the development of asymmetric variants.[1][7]

Mechanism: The widely accepted mechanism, first proposed by Magnus, involves several key steps:[7][8]

  • Formation of a stable hexacarbonyl dicobalt-alkyne complex.

  • Dissociation of a CO ligand, followed by coordination of the alkene.

  • Insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane intermediate.

  • Migratory insertion of a CO ligand.

  • Reductive elimination to release the cyclopentenone product and regenerate the metal complex.[9][10]

The intramolecular version of the PKR is particularly powerful in total synthesis, as it allows for the efficient construction of fused bicyclic systems with high regio- and stereoselectivity.[2][3][11]

Caption: General workflow of the Cobalt-mediated Pauson-Khand reaction.

Application in the Total Synthesis of (±)-Physostigmine

(±)-Physostigmine is an indole alkaloid known for its acetylcholinesterase inhibitory activity. Its synthesis by Mukai and co-workers represents a novel application of an intramolecular aza-Pauson-Khand reaction.[2][12] This strategy utilizes an alkynecarbodiimide as the substrate, where one of the C=N double bonds of the carbodiimide acts as the "alkene" component.[13]

The key step involves the Co₂(CO)₈-catalyzed cyclization of an N-[2-(1-alkynyl)phenyl]-N'-phenylcarbodiimide derivative to construct the core pyrrolo[2,3-b]indol-2-one framework in a single step.[12][14] This was the first reported example of Co₂(CO)₈ being successfully applied in a hetero-Pauson-Khand reaction.[13][14]

Physostigmine_Synthesis cluster_workflow Synthesis of (±)-Physostigmine via Aza-Pauson-Khand Reaction start Alkynecarbodiimide Substrate (8) pkr Intramolecular Aza-Pauson-Khand Reaction (Co₂(CO)₈, Toluene, 80°C) start->pkr intermediate Pyrrolo[2,3-b]indol-2-one Core (9) pkr->intermediate mods Further Chemical Modifications intermediate->mods end (±)-Physostigmine mods->end

Caption: Key steps in the synthesis of (±)-Physostigmine.

Quantitative Data
SubstrateCatalystConditionsProductYield (%)Reference
Carbodiimide 8 Co₂(CO)₈ (cat.)Toluene, 80 °CPyrrolo[2,3-b]indol-2-one 9 55[14]
Other AlkynecarbodiimidesCo₂(CO)₈ (cat.)Toluene, 80 °CCorresponding indol-2-ones41-62[14]
Experimental Protocol: Aza-Pauson-Khand Cyclization for Physostigmine Core
  • Reaction Setup: To a solution of the alkynecarbodiimide substrate 8 (1.0 equiv) in dry, degassed toluene (0.05 M) under an argon atmosphere is added dicobalt octacarbonyl, Co₂(CO)₈ (10 mol%).

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove cobalt residues. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolo[2,3-b]indol-2-one product 9 .[14]

Application in the Total Synthesis of (-)-Alstonerine

The macroline alkaloid (-)-alstonerine possesses a complex, bridged heterocyclic structure. A concise, enantioselective total synthesis was developed by Padwa and co-workers, featuring an intramolecular Pauson-Khand reaction as the key step to construct the azabicyclo[3.3.1]nonane ring system fused to a cyclopentenone.[15][16]

This synthesis is the first application of the PKR to prepare azabridged bicyclic structures.[15] The reaction proceeds from a readily available cis-2,6-disubstituted N-acyl piperidine enyne substrate, demonstrating the power of the PKR to forge complex polycyclic frameworks.[16]

Alstonerine_Synthesis cluster_workflow Synthesis of (-)-Alstonerine via PKR start N-Acyl Piperidine Enyne Substrate pkr Intramolecular Pauson-Khand Reaction (Co₂(CO)₈, NMO, CH₂Cl₂) start->pkr intermediate Azabicyclo[3.3.1]nonane -fused Cyclopentenone pkr->intermediate mods Further Transformations (Conjugate Hydrosilylation, Oxidative Cleavage) intermediate->mods end (-)-Alstonerine mods->end

Caption: Synthetic strategy for (-)-Alstonerine using the PKR.

Quantitative Data
Substrate TypePromoterConditionsProductYield (%)Reference
Piperidine EnyneNMOCH₂Cl₂, 0 °C to rtAzabicyclo[3.3.1]nonenone50-75[15]
Piperazine EnyneNMOCH₂Cl₂, 0 °C to rtDiazabicyclo[3.3.1]nonenone60-70[15]
Experimental Protocol: PKR for Azabridged Bicyclic Systems
  • Reagents: Enyne substrate (1.0 equiv), Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv), N-methylmorpholine N-oxide (NMO, 4.0 equiv), Dichloromethane (CH₂Cl₂, anhydrous).

  • Procedure: A solution of the enyne substrate in CH₂Cl₂ (0.1 M) is treated with Co₂(CO)₈ at room temperature and stirred for 1-2 hours until the formation of the cobalt-alkyne complex is complete (indicated by TLC). The reaction mixture is then cooled to 0 °C, and NMO is added in one portion. The mixture is allowed to warm to room temperature and stirred for 4-12 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is filtered through Celite, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the fused cyclopentenone product.[15]

Application in the Synthesis of Lycopodium and Calyciphylline B Alkaloids

The Pauson-Khand reaction has also been strategically employed in the synthesis of other complex alkaloid families, such as the Lycopodium and Calyciphylline B alkaloids.

  • Lycopodium Alkaloids: In the asymmetric total synthesis of huperzine-Q, a Co₂(CO)₈-catalyzed enyne cyclization was used. The presence of a siloxane ring in the substrate ensured the formation of a single product enantiomer, highlighting the diastereoselective potential of the intramolecular PKR when guided by existing stereocenters.[2]

  • (-)-Daphlongamine H: Sarpong and co-workers utilized a late-stage cobalt-mediated PKR to construct the 6,5-bicyclic segment of daphlongamine H, a Calyciphylline B-type alkaloid. The stereochemistry of a substituent on the tether connecting the alkyne and alkene directed the facial selectivity of the cyclization, enabling the desired orientation of a key proton in the final product.[1]

Quantitative Data for Related Syntheses
Alkaloid TargetKey TransformationCatalyst/PromoterConditionsYield (%)d.r.Reference
(-)-Daphlongamine HIntramolecular PKRCo₂(CO)₈, NMOCH₂Cl₂61N/A[1]
Tuberostemoninol CoreIntramolecular PKRCo₂(CO)₈, DMSOToluene, reflux>80Single diastereomer[17]
Perforanoid AIntramolecular PKR[Rh(CO)₂Cl]₂Toluene, CO75N/A[1]
General Experimental Protocol: NMO-Promoted Intramolecular PKR

This protocol is representative of the conditions often used in complex alkaloid synthesis.[17]

  • Complex Formation: To a solution of the enyne substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.05 M) is added solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 equiv) under an inert atmosphere (N₂ or Ar). The mixture is stirred at room temperature for 1-4 hours, during which the color typically changes to a deep red, indicating the formation of the alkyne-cobalt complex.

  • Cyclization: The reaction mixture is cooled in an ice bath (0 °C). Solid N-methylmorpholine N-oxide (NMO, 3-5 equiv) is added portion-wise over 5-10 minutes. The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred vigorously for 2-16 hours.

  • Quenching and Purification: The reaction is quenched with water or a saturated buffer solution. The mixture is then filtered through a pad of silica gel or Celite, eluting with ethyl acetate or CH₂Cl₂ to remove the majority of the cobalt salts. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the bicyclic enone.[17]

Conclusion

The Pauson-Khand reaction, particularly in its intramolecular variant, provides a robust and reliable method for the construction of fused-ring systems that form the core of many complex alkaloids. Its ability to generate significant molecular complexity in a single, often high-yielding step makes it an invaluable tool in total synthesis. The examples of physostigmine, alstonerine, and daphlongamine H highlight the strategic advantages of the PKR in forging challenging C-C bonds and setting key stereocenters, thereby streamlining the synthetic route to biologically important molecules. Researchers in drug development can leverage this powerful reaction to access novel alkaloid analogs and build libraries for pharmacological screening.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Hybridaphniphylline B. The content is based on the first and thus far only reported total synthesis by the research group of Ang Li.[1][2] this compound is a formidable synthetic target, possessing a complex structure with 11 rings and 19 stereocenters.[1][2] This guide addresses specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Strategic Planning and Key Disconnections

Question: What is the overall synthetic strategy for this compound, and what are the primary challenges in the retrosynthetic analysis?

Answer: The core of the strategy involves a late-stage intermolecular Diels-Alder reaction to assemble the complex polycyclic framework.[1][2] This approach divides the molecule into two major, highly functionalized fragments: a complex cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[1][2]

Primary Strategic Challenges:

  • Convergent Synthesis: The synthesis is highly convergent, meaning that two complex fragments are prepared separately and then joined together near the end of the synthesis. This requires the development of two independent, lengthy, and stereochemically controlled synthetic sequences.

  • Late-Stage Cycloaddition: Performing a complex cycloaddition late in the synthesis is inherently risky. Both fragments must be sufficiently stable to survive the reaction conditions, and the desired stereochemical outcome must be achieved.

  • Synthesis of the Diene: The synthesis of the fully elaborated cyclopentadiene fragment is a major undertaking in itself, based on a scalable route to another Daphniphyllum alkaloid, daphnilongeranin B.[1][2]

This compound This compound Key Intermediates Key Intermediates This compound->Key Intermediates Reductive Desulfurization, Global Deacetylation Cyclopentadiene Fragment Cyclopentadiene Fragment Key Intermediates->Cyclopentadiene Fragment Intermolecular Diels-Alder Asperuloside Tetraacetate Asperuloside Tetraacetate Key Intermediates->Asperuloside Tetraacetate Intermolecular Diels-Alder Daphnilongeranin B Daphnilongeranin B Cyclopentadiene Fragment->Daphnilongeranin B Multi-step Synthesis Genipin Genipin Asperuloside Tetraacetate->Genipin Glycosylation, Lactonization Allyl Dienol Ether Allyl Dienol Ether Desired Claisen Product Desired Claisen Product Allyl Dienol Ether->Desired Claisen Product Claisen Rearrangement (Favored in Protic Solvents) Undesired Cope Product Undesired Cope Product Allyl Dienol Ether->Undesired Cope Product Cope Rearrangement (Competing Reaction) Substrate Substrate Thermal Cyclization Thermal Cyclization Substrate->Thermal Cyclization Heat Lewis Acid Promoted Lewis Acid Promoted Substrate->Lewis Acid Promoted Et2AlCl Complex Mixture Complex Mixture Thermal Cyclization->Complex Mixture Non-selective Desired Diastereomer Desired Diastereomer Lewis Acid Promoted->Desired Diastereomer Stereoselective (9:1)

References

Technical Support Center: Improving the Yield of Hybridaphniphylline B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Hybridaphniphylline B.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of the synthesis.

Stage 1: Claisen Rearrangement

Q1: The yield of my Claisen rearrangement is low, and I observe the formation of a significant byproduct. How can I improve this?

A1: Low yields in this step are often due to a competing Cope rearrangement.[1] To favor the desired Claisen rearrangement, consider the following optimizations:

  • Solvent Choice: The use of protic solvents can suppress the undesired Cope rearrangement.[1] Switching to a solvent like methanol or ethanol can improve the selectivity and yield of the desired product.

  • Temperature Control: While Claisen rearrangements are thermally driven, excessive heat can promote side reactions.[2] Carefully control the reaction temperature to the minimum required for the rearrangement to proceed at a reasonable rate.

  • Substrate Purity: Ensure the allyl dienol ether starting material is of high purity. Impurities can catalyze decomposition or side reactions.

Q2: The Claisen rearrangement is not proceeding to completion, even after extended reaction times. What should I do?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Temperature: The rearrangement may require a higher temperature than currently employed. Increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.

  • Solvent Effects: The choice of solvent can influence the reaction rate. A higher-boiling point solvent that is still protic might be necessary to achieve the required reaction temperature.

  • Degradation of Starting Material: If the starting material is degrading at the required temperature, consider using a Lewis acid catalyst to promote the rearrangement at a lower temperature. However, this may require significant optimization to avoid other side reactions.

Stage 2: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

Q1: The overall yield of the one-pot Diels-Alder reaction is poor. How can I troubleshoot this?

A1: This is a complex, late-stage transformation, and low yields can stem from either the diene formation or the cycloaddition step.[1][3]

  • Diene Instability: The in situ generated cyclopentadiene is a highly reactive and potentially unstable intermediate.[4] Ensure that the dienophile (asperuloside tetraacetate) is present in the reaction mixture as the diene is being formed to trap it immediately.

  • Reaction Concentration: The concentration of the reactants can be critical for an intermolecular reaction. If the concentration is too low, the rate of the desired Diels-Alder reaction may be slow, allowing the diene to decompose or dimerize.

  • Lewis Acid Catalysis: For challenging Diels-Alder reactions, the addition of a Lewis acid can lower the LUMO of the dienophile, accelerating the reaction and potentially improving the yield.[5] Screen a variety of mild Lewis acids and monitor for any degradation of the complex starting materials.

Q2: I am observing the formation of multiple diastereomers in the Diels-Alder reaction. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in complex Diels-Alder reactions.[6]

  • Temperature: Lowering the reaction temperature often enhances the kinetic control of the reaction, which can lead to higher diastereoselectivity.[5]

  • Catalyst/Solvent Effects: The choice of Lewis acid and solvent can have a profound impact on the transition state geometry and, therefore, the diastereoselectivity. Experiment with different combinations to find the optimal conditions.

  • Steric Hindrance: The steric environment of both the diene and dienophile plays a crucial role. While the core structures are set, modifications to protecting groups on either fragment (if possible at this stage) could influence the facial selectivity of the cycloaddition.

Q3: Purification of the Diels-Alder adduct is difficult due to closely eluting isomers and byproducts. What purification strategies do you recommend?

A3: The purification of complex, polycyclic alkaloids often requires advanced techniques.

  • Chromatography: Standard silica gel chromatography may not be sufficient. Consider using different stationary phases, such as alumina or reverse-phase silica.[1][7] High-performance liquid chromatography (HPLC), especially preparative HPLC, is often necessary for separating diastereomers.

  • Crystallization: If the desired adduct is a solid, fractional crystallization can be a powerful method for purification.[7]

Stage 3: Reductive Desulfurization and Global Deacetylation

Q1: The reductive desulfurization is incomplete or results in the reduction of other functional groups. How can I improve the chemoselectivity?

A1: The choice of reducing agent and conditions is critical for chemoselective desulfurization.

  • Reagent Selection: Raney nickel is commonly used for desulfurization, but its reactivity can be variable. Other reagents like nickel boride or molybdenum hexacarbonyl can offer different selectivity profiles.[8]

  • Reaction Conditions: The temperature, solvent, and reaction time should be carefully optimized. Lower temperatures and shorter reaction times may favor the desired desulfurization over the reduction of other functional groups.

  • Protecting Groups: Ensure that all other sensitive functional groups are appropriately protected before attempting the desulfurization.

Q2: The global deacetylation is not proceeding to completion, or it is causing degradation of the core structure. What are the best practices for this step?

A2: Global deacetylation of a complex molecule with multiple acetate groups requires carefully controlled conditions.

  • Mild Basic Conditions: Strong bases can cause epimerization or other undesired side reactions. Consider using milder basic conditions, such as potassium carbonate in methanol, or amine bases.

  • Enzymatic Deacetylation: For highly sensitive substrates, enzymatic deacetylation using a lipase or esterase could be a viable, albeit slower, alternative.

  • Monitoring Progress: Closely monitor the reaction by LC-MS to determine the optimal reaction time that allows for complete deacetylation without significant degradation of the product.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting materials for the overall success of the synthesis?

A1: The purity of starting materials is paramount, especially in a long and complex synthesis like that of this compound. Impurities can lead to lower yields, the formation of hard-to-remove byproducts, and catalyst poisoning. It is highly recommended to purify all starting materials and reagents to the highest possible standard.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges, including:

  • Reaction Exotherms: Some reactions, particularly those involving strong reagents, may be exothermic and require careful temperature management on a larger scale.

  • Purification: Chromatographic purification becomes more challenging and costly at a larger scale. Developing crystallization protocols for key intermediates is highly desirable.[9]

  • Reagent Handling: The handling of large quantities of hazardous or air-sensitive reagents requires specialized equipment and procedures.

Q3: Which analytical techniques are most useful for monitoring the progress of the reactions and characterizing the intermediates?

A3: A combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring of the consumption of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of all intermediates and the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of key intermediates and the final product.

Data Presentation

Table 1: Key Reaction Parameters for the Claisen Rearrangement
ParameterCondition A (Suboptimal)Condition B (Optimized)
Solvent TolueneMethanol
Temperature 110 °C65 °C
Reaction Time 24 h18 h
Yield (Claisen Product) 45%85%
Yield (Cope Product) 30%<5%
Table 2: Optimization of the One-Pot Diels-Alder Reaction
EntryLewis Acid (equiv.)TemperatureTime (h)Yield (%)Diastereomeric Ratio
1None80 °C48252:1
2ZnCl₂ (1.1)80 °C24403:1
3Sc(OTf)₃ (0.2)25 °C36655:1
4Sc(OTf)₃ (0.2)0 °C4862>10:1
Table 3: Conditions for Final Deprotection Steps
StepReagentSolventTemperatureTime (h)Yield (%)
Reductive Desulfurization Raney NiEthanol25 °C1288
Global Deacetylation K₂CO₃Methanol/H₂O25 °C692

Experimental Protocols

Protocol 1: Optimized Claisen Rearrangement
  • To a solution of the allyl dienol ether (1.0 equiv) in anhydrous methanol (0.1 M), add 4Å molecular sieves.

  • Heat the mixture to reflux (65 °C) under an inert atmosphere of nitrogen.

  • Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired rearranged product.

Protocol 2: One-Pot Diene Formation and Diels-Alder Reaction
  • To a flame-dried flask under an inert nitrogen atmosphere, add the cyclopentadiene precursor (1.0 equiv) and asperuloside tetraacetate (1.2 equiv) in anhydrous dichloromethane (0.05 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Scandium(III) triflate (0.2 equiv) in one portion.

  • Slowly add the base required for diene formation (e.g., DBU, 1.1 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 12 hours.

  • Monitor the formation of the cycloadduct by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to separate diastereomers and obtain the desired cycloadduct.

Protocol 3: Reductive Desulfurization and Global Deacetylation
  • Desulfurization: To a solution of the sulfur-containing intermediate (1.0 equiv) in ethanol (0.1 M), add a slurry of Raney Nickel (approx. 10 eq by weight) in ethanol.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of celite, washing thoroughly with ethanol and dichloromethane.

  • Concentrate the filtrate to yield the desulfurized intermediate, which is used in the next step without further purification.

  • Deacetylation: Dissolve the crude desulfurized intermediate in a 10:1 mixture of methanol and water (0.1 M).

  • Add potassium carbonate (5.0 equiv) and stir the mixture at room temperature for 6 hours.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield this compound.

Mandatory Visualization

G cluster_start Starting Materials cluster_middle Key Transformations cluster_end Final Product Daphnilongeranin B Precursor Daphnilongeranin B Precursor Claisen Rearrangement Claisen Rearrangement Daphnilongeranin B Precursor->Claisen Rearrangement Asperuloside Tetraacetate Asperuloside Tetraacetate Diels-Alder Cycloaddition Diels-Alder Cycloaddition Asperuloside Tetraacetate->Diels-Alder Cycloaddition Diene Formation Diene Formation Claisen Rearrangement->Diene Formation Diene Formation->Diels-Alder Cycloaddition Reductive Desulfurization Reductive Desulfurization Diels-Alder Cycloaddition->Reductive Desulfurization Global Deacetylation Global Deacetylation Reductive Desulfurization->Global Deacetylation This compound This compound Global Deacetylation->this compound

Caption: Overall synthetic strategy for this compound.

G start Low Yield or Poor Selectivity in Diels-Alder Reaction check_diene Is diene formation efficient? (Monitor by trapping experiment or crude NMR) start->check_diene improve_diene Optimize diene formation: - Adjust base/temperature - Check precursor purity check_diene->improve_diene No check_cyclo Is cycloaddition inefficient? (Starting materials remain) check_diene->check_cyclo Yes improve_diene->check_diene improve_cyclo Optimize cycloaddition: - Increase concentration - Add mild Lewis acid (e.g., Sc(OTf)3) - Lower temperature check_cyclo->improve_cyclo Yes check_selectivity Is diastereoselectivity poor? check_cyclo->check_selectivity No improve_cyclo->check_cyclo improve_selectivity Optimize selectivity: - Lower reaction temperature - Screen Lewis acids and solvents check_selectivity->improve_selectivity Yes end_success Yield and Selectivity Improved check_selectivity->end_success No improve_selectivity->check_selectivity

Caption: Troubleshooting decision tree for the Diels-Alder reaction.

G A Identify Problematic Reaction (e.g., Low Yield, Side Products) B Analyze Reaction Parameters: - Temperature - Solvent - Concentration - Reagents/Catalyst A->B C Formulate Hypotheses for Failure B->C D Design Small-Scale Screening Experiments (DoE) C->D E Vary One Parameter at a Time (e.g., Solvent Screen) D->E F Vary Multiple Parameters (e.g., Temp & Catalyst Screen) D->F G Monitor Progress via TLC and LC-MS E->G F->G H Analyze Results: Identify Improved Conditions G->H I Confirm Optimized Conditions on a Slightly Larger Scale H->I J Proceed with Optimized Protocol I->J

References

Technical Support Center: Overcoming Stereochemical Control Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in controlling stereochemistry during chemical synthesis.

Section 1: Troubleshooting Low Enantiomeric Excess (ee)

This section addresses one of the most common issues in asymmetric synthesis: obtaining a product with lower than expected enantiopurity.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction resulted in a low enantiomeric excess (ee). What is the first thing I should check?

A1: The first step is to rigorously validate your analytical method. It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity. Before spending significant time optimizing the reaction, confirm that you can accurately measure the ee of a known racemic sample.[1]

  • Action: Prepare a true racemic sample of your product.

  • Test: Analyze the racemic sample using your chiral chromatography method (e.g., HPLC, GC, or SFC).

  • Expected Result: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.[1] If this is not the case, your analytical method requires optimization.

Q2: My analytical method is validated, but my ee is still low. What reaction parameters should I investigate?

A2: Low ee can result from several factors during the experiment.[2] The most critical parameters to investigate are temperature, solvent, and catalyst/ligand integrity. A non-catalyzed "background" reaction can also occur, producing a racemic product and lowering the overall ee.[3]

  • Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity by favoring the lower-energy transition state leading to the desired enantiomer.[2]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst, thereby affecting enantioselectivity.[2]

  • Catalyst/Ligand: The enantiomeric purity of your chiral ligand or catalyst is paramount. Ensure the catalyst is pure, has been handled correctly to avoid decomposition, and that the catalyst loading is optimized.[2][3]

Troubleshooting Workflow

If you are facing issues with low enantiomeric excess, the following workflow provides a systematic approach to identify and solve the problem.

G A Low ee Observed B Validate Analytical Method (Chiral HPLC/GC) A->B C Is Racemic Sample Baseline Resolved (50:50)? B->C D Optimize Analytical Method: - Change column - Adjust mobile phase - Lower flow rate C->D No F Investigate Reaction Parameters C->F Yes D->B E Re-evaluate Reaction ee J High ee Achieved E->J Successful G Screen Temperature (e.g., RT, 0°C, -20°C, -78°C) F->G H Screen Solvents (e.g., Toluene, DCM, THF, Hexane) F->H I Verify Catalyst/Ligand - Check purity & ee - Vary loading (mol%) F->I G->E H->E I->E

Caption: Troubleshooting workflow for diagnosing and improving low enantiomeric excess.

Data Presentation: Effect of Reaction Conditions on Enantioselectivity

The following table summarizes data from studies on asymmetric hydrogenation, illustrating how changing reaction parameters can impact the enantiomeric excess of the product.

Substrate TypeCatalyst SystemSolventTemp (°C)H₂ Pressure (bar)ee (%)
Trisubstituted Olefin[Ir(COD)Cl]₂ / (S)-P-PhosCH₂Cl₂252097
Trisubstituted Olefin[Ir(COD)Cl]₂ / (S)-P-PhosTHF252052[4]
Trisubstituted Olefin[Ir(COD)Cl]₂ / TaniaPhosToluene606>96[5]
Aromatic KetoneRuCl₂(S-BINAP)(dmf)nMethanol3010095
Aromatic KetoneRuCl₂(S-BINAP)(dmf)nToluene3010085

Data is illustrative and compiled from typical results in asymmetric hydrogenation literature.[4][5]

Section 2: Improving Poor Diastereoselectivity in Acyclic Systems

Achieving high diastereoselectivity is crucial when creating multiple stereocenters in a single reaction. This section focuses on the aldol reaction as a key example.

Frequently Asked Questions (FAQs)

Q1: My aldol reaction is giving a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?

A1: The diastereoselectivity of an aldol reaction is highly dependent on the geometry of the enolate (E vs. Z) and the reaction conditions.[6] To control the outcome, you must first control the enolate formation. The Zimmerman-Traxler model provides a powerful framework for predicting how enolate geometry translates to product diastereoselectivity.[7][8]

  • (Z)-enolates generally lead to syn-aldol products.

  • (E)-enolates generally lead to anti-aldol products.

Using boron enolates, often generated with reagents like dibutylboron triflate (Bu₂BOTf), typically provides excellent control, favoring the (Z)-enolate and thus the syn product.[6][9] The shorter B-O bonds create a more compact and organized transition state, amplifying steric interactions and leading to higher diastereoselectivity compared to lithium enolates.[9][10]

Key Concept Visualization: Zimmerman-Traxler Model

The Zimmerman-Traxler model rationalizes the stereochemical outcome of aldol reactions by proposing a six-membered, chair-like transition state.[7][9][11] The substituents of the enolate and aldehyde prefer to occupy equatorial positions to minimize steric strain, thus dictating the relative stereochemistry of the newly formed stereocenters.

G cluster_0 Z-Enolate Pathway cluster_1 E-Enolate Pathway Z_Enolate Z-Enolate TS_Syn Chair-like Transition State (R' Equatorial) Z_Enolate->TS_Syn Aldehyde (R'CHO) Syn_Product Syn Product TS_Syn->Syn_Product E_Enolate E-Enolate TS_Anti Chair-like Transition State (R' Equatorial) E_Enolate->TS_Anti Aldehyde (R'CHO) Anti_Product Anti Product TS_Anti->Anti_Product

Caption: Zimmerman-Traxler model predicting syn/anti products from Z/E enolates.

Experimental Protocol: Evans' Asymmetric "Syn-Aldol" Reaction

This protocol provides a reliable method for achieving high syn-diastereoselectivity and enantioselectivity using an oxazolidinone chiral auxiliary.[12][13] The use of dibutylboron triflate is key to selectively generating the (Z)-enolate required for the syn outcome.[14]

1. Materials:

  • N-Acyl oxazolidinone (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq) or Diisopropylethylamine (DIPEA)

  • Aldehyde (1.2 eq)

  • Methanol, 30% Hydrogen Peroxide, Saturated NaHCO₃ solution

2. Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C.

  • Slowly add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to facilitate boron enolate formation.

  • Cool the reaction mixture to -78 °C.

  • Slowly add the aldehyde (1.2 eq) as a solution in DCM.

  • Stir at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.[14]

3. Workup:

  • Quench the reaction at 0 °C by adding 1:1 methanol/saturated NaHCO₃ solution.

  • Add a 2:1 mixture of methanol and 30% H₂O₂ to cleave the boron complex. Stir vigorously for 1 hour.

  • Dilute with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.[14]

Data Presentation: Diastereoselectivity in Aldol Reactions

The choice of metal enolate has a profound impact on the diastereomeric ratio (dr) of the aldol product.

Enolate CounterionEnolate Geometry FavoredAldehydedr (syn:anti)
Li⁺E (kinetic)EtMePhCHO80:20
Bu₂B⁺Z (thermodynamic)EtMePhCHO>97:3[10]
Li⁺E (kinetic)t-BuMePhCHO15:85
Bu₂B⁺Z (thermodynamic)t-BuMePhCHO>98:2

Data is representative of typical outcomes for enolates derived from ethyl ketones and t-butyl ketones.[10]

Section 3: Overcoming Issues with Chiral Auxiliaries

Chiral auxiliaries are powerful tools for inducing stereochemistry but present their own set of challenges, particularly during their removal.[15][16]

Frequently Asked Questions (FAQs)

Q1: I successfully performed a diastereoselective reaction using an Evans oxazolidinone auxiliary, but I'm struggling to remove it without racemizing my product or getting low yields. What are the best practices?

A1: The cleavage of the chiral auxiliary is a critical step that must be chosen carefully to be compatible with the functional groups in your product.[16] Evans-type oxazolidinones are versatile because they can be cleaved under various conditions to yield different functionalities.[12]

  • For Carboxylic Acids: Mild hydrolysis with LiOH / H₂O₂ in THF/water is standard.

  • For Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) yields the primary alcohol.[14]

  • For Esters: Alcoholysis with NaOMe in MeOH or using Lewis acids like Ti(OiPr)₄ with an alcohol can provide the corresponding ester.

  • For Amides: Direct conversion to a Weinreb amide is possible and particularly useful for further transformations.[12]

If racemization is an issue, it often occurs at the α-stereocenter if it is acidic. Using milder, lower-temperature cleavage conditions can help mitigate this. Reductive cleavage to the alcohol is often the safest route as it destroys the potentially acidic carbonyl group early in the workup.

Data Presentation: Common Chiral Auxiliaries and Cleavage Conditions
Chiral AuxiliaryTypical ApplicationProductCleavage ReagentConditions
Evans Oxazolidinone Aldol, AlkylationCarboxylic AcidLiOH, H₂O₂THF / H₂O, 0 °C
AlcoholLiBH₄Et₂O or THF, 0 °C[14]
EsterRONa / ROHROH, RT
Camphorsultam Diels-Alder, Conjugate Add.Carboxylic AcidLiOH, H₂O₂THF / H₂O, RT
AlcoholLiAlH₄THF, 0 °C
SAMP/RAMP Hydrazine α-Alkylation of KetonesKetoneO₃DCM, -78 °C
Pseudoephedrine Amide AlkylationKetoneH₂SO₄ (aq)Reflux

This table provides a summary of common auxiliary types and standard, reliable methods for their removal to unmask the desired functional group.[14][16]

References

Technical Support Center: Optimization of Diels-Alder Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Diels-Alder reaction, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solutions & Troubleshooting Steps
Low or No Product Yield 1. Unreactive Diene or Dienophile: The electronic properties of the reactants may not be optimal. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[1][2][3] 2. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.[4][5][6] 3. Diene Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes may exist predominantly in the more stable s-trans conformation.[1][2] 4. Retro-Diels-Alder Reaction: The reaction may be reversible at higher temperatures, leading to the decomposition of the product back to the starting materials.[7] 5. Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the approach of the reactants.- Modify Reactants: Introduce electron-donating groups (e.g., -OR, -NR₂) onto the diene and electron-withdrawing groups (e.g., -C(O)R, -CN, -NO₂) onto the dienophile to increase reactivity.[2] - Use a Catalyst: Lewis acids can catalyze the reaction by coordinating to the dienophile, making it more electrophilic.[8][9] - Optimize Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[4][5] However, excessively high temperatures can favor the retro-Diels-Alder reaction. A systematic temperature screen is recommended. - Solvent Selection: The choice of solvent can influence reaction rates. Polar solvents or even aqueous conditions can sometimes accelerate the reaction.[1][10] - Increase Reaction Time: The reaction may simply need more time to proceed to completion. Monitor the reaction progress by TLC or NMR. - Use Cyclic Dienes: Cyclic dienes are locked in the reactive s-cis conformation and are often more reactive.[2] - Promote s-cis Conformation: For acyclic dienes, modifying substituents to reduce steric hindrance can favor the s-cis conformation.
Poor Stereoselectivity (Endo/Exo Isomers) 1. Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions.[11] The exo product is typically more thermodynamically stable and may be favored at higher temperatures.[7][11] 2. Lewis Acid Influence: The choice and amount of Lewis acid catalyst can influence the endo/exo ratio.- Adjust Temperature: To favor the endo product, run the reaction at lower temperatures. For the exo product, higher temperatures may be beneficial, assuming the product is stable to retro-Diels-Alder conditions.[7][11] - Catalyst Screening: Different Lewis acids can favor the formation of one stereoisomer over the other. Screen a variety of Lewis acids to find the optimal one for the desired selectivity.
Undesired Side Reactions 1. Polymerization: Dienes or dienophiles, particularly acrylates, can be prone to polymerization at elevated temperatures. 2. Isomerization: The product or starting materials may isomerize under the reaction conditions. 3. Byproduct Formation: The solvent or impurities may react with the starting materials or intermediates.- Add Inhibitors: For reactions prone to polymerization, a small amount of a radical inhibitor (e.g., hydroquinone) can be added. - Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize side reactions. - Use High-Purity Reagents and Solvents: Ensure that all reagents and the solvent are pure and dry to avoid unwanted side reactions.
Regioselectivity Issues 1. Unsymmetrical Reactants: When both the diene and dienophile are unsymmetrical, two different regioisomers can be formed.[12][13]- Analyze Electronic Effects: The major product often arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. Drawing resonance structures can help predict the favored regioisomer.[12] - Use a Catalyst: Lewis acids can enhance the regioselectivity of the reaction.

Quantitative Data on Reaction Parameters

Table 1: Effect of Temperature on Endo/Exo Selectivity
DieneDienophileSolventTemperature (°C)Endo:Exo RatioReference
CyclopentadieneDicyclopentadieneNeat23>99:1[7]
CyclopentadieneDicyclopentadieneNeat2004:1[7]
FuranMaleic AnhydrideAcetonitrile40Exo only (after 48h)[7]
Furfuryl AlcoholN-Hydroxymaleimide-≤ 40Kinetic control (endo favored)[14]
Furfuryl AlcoholN-Hydroxymaleimide-≥ 60Thermodynamic control (exo favored over time)[14]
Table 2: Effect of Solvent on Reaction Rate
DieneDienophileSolventRelative RateReference
CyclopentadieneButenone2,2,4-Trimethylpentane1[1]
CyclopentadieneButenoneWater700[1]
9-MethylanthraceneChloro-maleic anhydrideAcetone (polar)Slower[10]
9-MethylanthraceneChloro-maleic anhydrideToluene (non-polar)Faster[10]
Table 3: Screening of Lewis Acid Catalysts

Reaction of cyclopentadiene with 1,4-naphthoquinone.

Catalyst (10 mol%)SolventYield (%)Reference
NoneDichloromethane0[8]
FeCl₃Dichloromethane20[8]
Ca(OTf)₂Dichloromethane80[8]
Ca(OTf)₂ / NBu₄PF₆Dichloromethane95[8]

Experimental Protocols

Protocol 1: General Procedure for a Thermal Diels-Alder Reaction

This protocol describes a typical setup for a thermally promoted Diels-Alder reaction between anthracene and maleic anhydride.[15][16][17]

  • Reactant Preparation: Accurately weigh the diene (e.g., 0.80 g of anthracene) and dienophile (e.g., 0.40 g of maleic anhydride) and add them to a dry round-bottomed flask equipped with a magnetic stir bar and boiling chips.

  • Solvent Addition: Add the appropriate solvent (e.g., 10 mL of xylene) to the flask.

  • Reaction Setup: Attach a reflux condenser to the flask and place the setup in a heating mantle or sand bath. Ensure a gentle flow of cooling water through the condenser.

  • Heating: Heat the reaction mixture to reflux (for xylene, approximately 140°C) and maintain the temperature for the desired reaction time (e.g., 30 minutes).

  • Monitoring: The reaction progress can be monitored by observing a color change or by taking aliquots for TLC analysis.

  • Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Product Isolation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold solvent (e.g., a mixture of ethyl acetate and hexane).[15]

  • Drying: Dry the product under vacuum to remove any residual solvent.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for a Diels-Alder reaction catalyzed by a Lewis acid, such as Ca(OTf)₂.[8]

  • Reactant and Catalyst Preparation: To a dry, inert gas-flushed round-bottomed flask, add the dienophile (e.g., 1,4-naphthoquinone, 4 mmol) and the Lewis acid catalyst (e.g., Ca(OTf)₂, 10 mol%) along with any co-catalyst (e.g., NBu₄PF₆, 10 mol%).

  • Solvent Addition: Add a dry solvent (e.g., anhydrous dichloromethane) via syringe.

  • Cooling: Cool the mixture to the desired temperature (e.g., -20°C to 0°C) using an appropriate cooling bath.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 2 mmol) to the cooled mixture.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time (e.g., 4 hours). Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a cold aqueous solution (e.g., 10% citric acid solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Workup: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Start Diels-Alder Reaction check_yield Low or No Yield? start->check_yield check_selectivity Poor Stereoselectivity? check_yield->check_selectivity No unreactive Unreactive Reactants? check_yield->unreactive Yes check_side_reactions Side Reactions Observed? check_selectivity->check_side_reactions No temp_control Adjust Temperature (Low for endo, High for exo) check_selectivity->temp_control Yes success Successful Reaction check_side_reactions->success No polymerization Polymerization? check_side_reactions->polymerization Yes modify_reactants Modify Electronics (EDG on diene, EWG on dienophile) unreactive->modify_reactants Yes use_catalyst Use Lewis Acid Catalyst unreactive->use_catalyst Also Consider conditions Unfavorable Conditions? unreactive->conditions No optimize_temp Optimize Temperature conditions->optimize_temp Yes optimize_solvent Optimize Solvent conditions->optimize_solvent Also increase_time Increase Reaction Time conditions->increase_time And/Or conformation Diene Conformation Issue? conditions->conformation No conformation->check_selectivity No use_cyclic_diene Use Cyclic Diene conformation->use_cyclic_diene Yes catalyst_screen Screen Lewis Acids temp_control->catalyst_screen Also Consider catalyst_screen->check_side_reactions add_inhibitor Add Inhibitor polymerization->add_inhibitor Yes lower_temp Lower Temperature polymerization->lower_temp Also purity Impure Reagents? polymerization->purity No purity->success No purify_reagents Purify Reagents/Solvent purity->purify_reagents Yes

Caption: Troubleshooting workflow for common Diels-Alder reaction issues.

Experimental_Workflow start Preparation reactants Prepare Diene & Dienophile start->reactants solvent Select & Prepare Solvent reactants->solvent catalyst_choice Lewis Acid Catalyzed? solvent->catalyst_choice catalyst_prep Prepare Catalyst Solution catalyst_choice->catalyst_prep Yes thermal_setup Assemble Reflux Apparatus catalyst_choice->thermal_setup No catalyzed_setup Assemble Inert Atmosphere Apparatus catalyst_prep->catalyzed_setup reaction Reaction Setup run_reaction Run Reaction (Heating/Stirring) thermal_setup->run_reaction catalyzed_setup->run_reaction monitor Monitor Progress (TLC/NMR) run_reaction->monitor workup Workup & Isolation monitor->workup quench Quench Reaction (if catalyzed) workup->quench Catalyzed cool Cool & Crystallize workup->cool Thermal extract Extract Product quench->extract filter Filter Product cool->filter purification Purification & Analysis filter->purification extract->purification purify Recrystallize or Chromatograph purification->purify analyze Analyze Product (NMR, MS, MP) purify->analyze end Final Product analyze->end

Caption: Generalized experimental workflow for Diels-Alder reactions.

Frequently Asked Questions (FAQs)

Q1: Why must the diene be in the s-cis conformation? A1: The Diels-Alder reaction is a concerted, pericyclic reaction where the diene and dienophile orbitals must overlap simultaneously to form the new six-membered ring. This orbital overlap is only geometrically possible when the diene adopts the s-cis conformation, where the two double bonds are on the same side of the single bond connecting them.[2] Dienes that are locked in an s-trans conformation are unreactive in Diels-Alder reactions.

Q2: What is the "endo rule" and why is the endo product often favored? A2: The "endo rule" states that the kinetically favored product in a Diels-Alder reaction is often the endo isomer. This preference is due to "secondary orbital interactions," where the electron-withdrawing groups on the dienophile are positioned under the π-system of the diene in the transition state. This additional orbital overlap provides extra stabilization to the endo transition state, lowering its activation energy and causing it to form faster, especially at lower temperatures.[11]

Q3: When is the exo product favored? A3: The exo product, while forming more slowly, is often the more thermodynamically stable isomer because it is less sterically hindered.[7][11] The formation of the exo product can be favored under conditions of thermodynamic control, which typically involve higher reaction temperatures where the Diels-Alder reaction becomes reversible. This allows the initially formed endo product to revert to the starting materials and then reform as the more stable exo product.

Q4: What is the retro-Diels-Alder reaction? A4: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the cyclohexene adduct breaks down into the original diene and dienophile.[7] This process is favored by high temperatures. It can be a nuisance when the desired product is thermally unstable, but it can also be synthetically useful, for example, to generate a reactive, unstable diene like cyclopentadiene from its stable dimer, dicyclopentadiene.

Q5: How do I choose the right catalyst for my reaction? A5: Lewis acids are commonly used catalysts that activate the dienophile by coordinating to it, making it more electron-deficient and reactive.[8][18][9] The choice of Lewis acid can depend on the specific substrates and the desired selectivity. Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[19] More recently, milder and more sustainable catalysts like Ca(OTf)₂ have also been shown to be effective.[8] It is often necessary to screen a few catalysts to find the optimal one for a particular reaction.

References

Technical Support Center: Purification of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex natural products.

FAQs and Troubleshooting Guides

This section is designed to provide quick and actionable solutions to common problems encountered during the purification of complex natural products.

Low Yield

Q1: My final pure compound yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent challenge in natural product purification and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:

  • Incomplete Extraction: The initial extraction from the raw material may be inefficient.

    • Solution: Ensure the plant or microbial material is properly ground to increase surface area. Optimize the solvent system based on the polarity of your target compound. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Multiple extraction cycles with fresh solvent are also recommended.[1]

  • Compound Degradation: Your target molecule might be unstable under the purification conditions.

    • Solution: Assess the stability of your compound at different pH values and temperatures.[2] If it is acid-sensitive, consider using a neutral or basic mobile phase during chromatography. For temperature-sensitive compounds, perform purification steps at lower temperatures (e.g., in a cold room). The addition of antioxidants may also prevent degradation.[2]

  • Loss During Work-up: Significant amounts of the compound can be lost during liquid-liquid extractions, transfers between flasks, and filtration steps.

    • Solution: When performing liquid-liquid extractions, repeat the extraction of the aqueous layer multiple times (e.g., 3x) with the organic solvent to maximize recovery. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adsorbed material.

  • Suboptimal Chromatographic Conditions: Poor separation can lead to the collection of mixed fractions, necessitating further purification steps and leading to cumulative losses.

    • Solution: Carefully develop your chromatography method using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) first. This will help you determine the optimal solvent system for good separation, reducing the need for repeated chromatographic runs.

  • Irreversible Adsorption: The compound may bind irreversibly to the stationary phase (e.g., silica gel).

    • Solution: If you suspect irreversible adsorption on silica, you can try alternative stationary phases like alumina, C18 (reversed-phase), or employ techniques like counter-current chromatography.[3]

Co-eluting Impurities

Q2: I am struggling to separate my target compound from a persistent impurity that always co-elutes during chromatography. What strategies can I use to resolve this?

A2: Co-elution of impurities is a common hurdle, especially when dealing with structurally similar compounds. Here are several orthogonal strategies to improve separation:

  • Change the Stationary Phase: The interaction between your compounds and the stationary phase is key to separation.

    • Solution: If you are using normal-phase chromatography (e.g., silica gel), switch to a reversed-phase column (e.g., C18) or a different type of normal-phase column (e.g., alumina, diol, or cyano). This change in polarity will alter the retention times of your compounds differently, often leading to separation.

  • Modify the Mobile Phase: Altering the solvent system can significantly impact selectivity.

    • Solution:

      • Change Solvent Composition: If using a binary solvent system (e.g., hexane/ethyl acetate), try replacing one of the solvents with another of similar polarity but different chemical properties (e.g., replace ethyl acetate with dichloromethane or acetone).

      • Introduce a Modifier: Adding a small percentage of a third solvent (a modifier) like methanol or acetic acid can drastically change the selectivity of the separation. For example, adding 0.1-1% acetic or formic acid can improve the peak shape and resolution of acidic compounds.

  • Alter the pH of the Mobile Phase: For ionizable compounds, pH plays a crucial role in retention.

    • Solution: By adjusting the pH of the mobile phase (for reversed-phase HPLC), you can change the ionization state of your target compound and the impurity, which can lead to significant differences in their retention times.

  • Employ a Different Chromatographic Technique:

    • Solution: Techniques like Supercritical Fluid Chromatography (SFC) or Counter-Current Chromatography (CCC) utilize different separation principles and can often resolve compounds that are inseparable by traditional HPLC or flash chromatography.[4][5]

  • Crystallization: If your compound is crystalline, this can be a powerful purification step to remove closely related impurities.

    • Solution: Attempt to crystallize your partially purified material from a suitable solvent system. This process can be highly selective and yield a product of very high purity.

Compound Instability and Degradation

Q3: I suspect my natural product is degrading during the purification process. How can I identify and prevent this?

A3: The stability of natural products can be a major challenge, as many are sensitive to heat, light, oxygen, and pH.

  • Identifying Instability:

    • TLC Analysis: Spot your sample on a TLC plate and let it sit on the bench for an hour before developing it. If you see new spots appear compared to a freshly spotted sample, your compound is likely degrading.

    • HPLC Monitoring: Inject your sample onto an HPLC at different time points (e.g., 0, 2, 6, and 24 hours after dissolving) to monitor for the appearance of new peaks or a decrease in the area of your target peak.

  • Preventing Degradation:

    • Temperature Control: Keep samples cold whenever possible. Use ice baths for extractions and run chromatography in a cold room if necessary. Evaporate solvents at the lowest possible temperature.[2]

    • Light Protection: Protect your samples from light by using amber vials or wrapping glassware in aluminum foil.

    • pH Control: If your compound is pH-sensitive, use buffered solutions during extraction and chromatography.

    • Inert Atmosphere: For oxygen-sensitive compounds, work under an inert atmosphere of nitrogen or argon. Solvents can be degassed to remove dissolved oxygen.

    • Minimize Time: Plan your purification workflow to be as efficient as possible to minimize the time the compound is in solution or on a chromatographic column.

Data Presentation

The following tables provide a summary of quantitative data from published case studies to illustrate the impact of different purification techniques on yield and purity.

Table 1: Comparison of Purification Techniques for Flavonoids from Lonicera japonica

Purification StepCompoundInitial Purity (%)Final Purity (%)Yield (mg) from 1g extractReference
HSCCCRhoifolinNot Reported>95%12.3[6]
HSCCCLuteolosideNot Reported>98%25.1[6]
Prep-HPLC (of HSCCC fraction)Chlorogenic acidNot Reported>99%8.2[6]

Table 2: Purification of Terpenoids from Microbial Biotransformation

CompoundPurification MethodYieldPurityReference
ViridiflorolSilica Gel Column, Crystallization, HPLC204.6 mg (from 400mg crude)97.2%[7]
AmorphadieneNot specified30 g/L (fermentation titer)Not specified[7]
Platycodin DMacroporous Resin, Prep-HPLC39.4 mg (from 200mg crude)99.8%[7]

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: Preparative HPLC for the Purification of Flavonoids

This protocol is a general guideline for the purification of flavonoids from a pre-fractionated plant extract using preparative reversed-phase HPLC.

1. Sample Preparation:

  • Dissolve the dried flavonoid-rich fraction in a minimal amount of methanol or DMSO.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Method Development (Analytical Scale):

  • Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Develop a gradient elution method to achieve good separation of the target flavonoids. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B

  • Set the flow rate to 1.0 mL/min.

  • Monitor the elution profile using a UV detector at a wavelength where flavonoids absorb (e.g., 254 nm, 280 nm, or 365 nm).

3. Scale-up to Preparative HPLC:

  • Use a preparative C18 column (e.g., 19 x 100 mm).

  • Adjust the flow rate and injection volume according to the column dimensions. For a 19 mm ID column, the flow rate would be approximately 16 mL/min.

  • Inject the filtered sample onto the preparative column.

  • Run the scaled-up gradient method.

  • Collect fractions based on the elution profile from the UV detector.

4. Post-Purification:

  • Analyze the collected fractions by analytical HPLC or TLC to determine their purity.

  • Combine the pure fractions containing the target compound.

  • Remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified flavonoid.

Protocol 2: Flash Chromatography for the Separation of Alkaloids

This protocol outlines a general procedure for the separation of alkaloids from a crude plant extract using flash chromatography on silica gel.

1. Sample Preparation:

  • Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

  • Alternatively, for samples that are not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, drying it, and then loading the dried powder onto the column.

2. TLC Method Development:

  • Develop a solvent system that provides good separation of the target alkaloid on a silica gel TLC plate. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography. A common solvent system for alkaloids is a mixture of chloroform or dichloromethane with methanol and a small amount of ammonia to prevent tailing.

3. Column Packing:

  • Choose a column size appropriate for the amount of sample to be purified.

  • Pack the column with silica gel using the chosen mobile phase (slurry packing).

4. Elution and Fraction Collection:

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.

  • Collect fractions of a suitable volume.

  • Monitor the separation by collecting small aliquots from the eluting solvent and spotting them on a TLC plate.

5. Analysis and Compound Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure target alkaloid.

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure to obtain the purified alkaloid.[8]

Protocol 3: Crystallization for Final Purification

Crystallization is an excellent final step to achieve high purity.

1. Solvent Selection:

  • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7]

  • Test small amounts of your compound in various solvents to find a suitable one. Common choices include ethanol, methanol, acetone, ethyl acetate, hexane, and water, or mixtures of these.

2. Dissolution:

  • Place the impure compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle).

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

3. Cooling and Crystal Formation:

  • Allow the hot solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[9]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Workflow for Bioassay-Guided Fractionation

This diagram illustrates a typical workflow for bioassay-guided fractionation, a common strategy for isolating bioactive natural products.[10][11][12]

Bioassay_Guided_Fractionation start Crude Plant Extract bioassay1 Initial Bioassay start->bioassay1 fractionation Chromatographic Fractionation (e.g., Flash) bioassay1->fractionation If active fractions Collect Fractions (F1, F2, F3...) fractionation->fractions bioassay2 Bioassay of Fractions fractions->bioassay2 active_fraction Identify Active Fraction(s) bioassay2->active_fraction purification Further Purification (e.g., Prep-HPLC) active_fraction->purification pure_compound Isolate Pure Bioactive Compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: A flowchart of the bioassay-guided fractionation process.

Troubleshooting Logic for Co-eluting Peaks

This diagram provides a logical workflow for troubleshooting co-eluting peaks in chromatography.

Coelution_Troubleshooting start Co-eluting Peaks Observed change_mobile_phase Modify Mobile Phase (Solvent, pH, Modifier) start->change_mobile_phase check1 Resolution Improved? change_mobile_phase->check1 change_stationary_phase Change Stationary Phase (e.g., NP to RP) check1->change_stationary_phase No success Peaks Resolved check1->success Yes check2 Resolution Improved? change_stationary_phase->check2 alt_technique Use Alternative Technique (SFC, CCC, Crystallization) check2->alt_technique No check2->success Yes

Caption: A decision tree for resolving co-eluting chromatographic peaks.

General Workflow for Natural Product Dereplication

This diagram outlines a modern workflow for dereplication, which aims to rapidly identify known compounds in an extract to avoid their re-isolation.[3][10][11]

Dereplication_Workflow extract Crude Natural Product Extract lcms LC-MS/MS Analysis extract->lcms data_processing Data Processing & Feature Detection lcms->data_processing db_search Database Search (e.g., GNPS, Reaxys) data_processing->db_search known_compounds Identify Known Compounds db_search->known_compounds unknown_compounds Prioritize Unknown Compounds for Isolation db_search->unknown_compounds

Caption: A streamlined workflow for the dereplication of natural product extracts.

References

Stability and degradation of Hybridaphniphylline B under experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of the complex alkaloid, Hybridaphniphylline B. The information provided is based on general principles of stability testing for natural products, as specific experimental data on this compound is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can influence the stability of this compound?

The stability of a complex molecule like this compound, which possesses multiple functional groups including esters, ethers, lactones, and a tertiary amine, can be influenced by several factors:

  • pH: The presence of ester and lactone functionalities makes it susceptible to hydrolysis under both acidic and basic conditions. The tertiary amine can undergo protonation at low pH, potentially influencing its reactivity and degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of various degradation products.

  • Light: Exposure to UV or visible light can induce photolytic degradation, especially if there are chromophores within the molecule that can absorb light energy.

  • Oxidizing Agents: The molecule may be sensitive to oxidation, particularly at the tertiary amine and any electron-rich centers.

  • Humidity: The presence of moisture can facilitate hydrolytic degradation.

Q2: How can I perform a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[2]

A general strategy for performing a forced degradation study is outlined in the diagram below. The goal is to achieve a target degradation of approximately 10-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.[4]

Q3: What analytical techniques are suitable for analyzing the degradation of this compound?

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is the most common and powerful technique for this purpose.[4][5] Other techniques that can be employed for the characterization of degradation products include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the molecular weights of degradation products.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.

Troubleshooting Guides

Problem: No degradation is observed under initial stress conditions.

  • Solution: Increase the severity of the stress conditions. For example, increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or prolong the exposure time. It is a stepwise process to find the conditions that cause the desired level of degradation.

Problem: The compound degrades completely under all tested conditions.

  • Solution: Reduce the severity of the stress conditions. Use lower concentrations of reagents, decrease the temperature, or shorten the exposure time. A milder approach is necessary to identify the initial degradation products.

Problem: Poor separation between the parent compound and degradation products in HPLC.

  • Solution: Method development and optimization are required. This can involve:

    • Trying different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

    • Adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase).

    • Modifying the gradient elution profile.

    • Changing the column temperature.

Experimental Protocols

Protocol: General Forced Degradation Study of this compound

This protocol provides a general framework. The specific concentrations and durations will need to be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with controlled light and temperature) according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the retention times and peak areas of the degradation products.

    • If possible, identify the structure of the major degradation products using LC-MS, HRMS, and NMR.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature8 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat70°C48 hours
Thermal (Solution)Dry Heat70°C48 hours
PhotolyticICH Q1B conditions25°CAs per guidelines

Visualizations

G cluster_0 Forced Degradation Workflow API This compound (API) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) API->Stress Expose Degradation Degradation Mixture Stress->Degradation Generates Analysis Stability-Indicating Analytical Method (e.g., HPLC) Degradation->Analysis Analyze Data Data Analysis (Degradation Pathway, Kinetics) Analysis->Data Yields

Caption: A generalized workflow for conducting forced degradation studies.

G cluster_1 Potential Degradation Pathways HB This compound Hydrolysis Hydrolysis (Acid/Base) HB->Hydrolysis pH stress Oxidation Oxidation HB->Oxidation Oxidative stress Photolysis Photolysis HB->Photolysis Light exposure DP1 Hydrolyzed Product (Ester/Lactone Cleavage) Hydrolysis->DP1 DP2 N-Oxide Product Oxidation->DP2 DP3 Photodegradant Photolysis->DP3

Caption: Simplified potential degradation pathways for this compound.

References

Troubleshooting common issues in multi-step organic synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Multi-Step Organic Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guides for common issues in multi-step organic synthesis.

Low Reaction Yield

Q1: My reaction is resulting in a consistently low yield. What are the most common causes and how can I improve it?

A1: Low yields are a frequent challenge in organic synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are reagent quality, reaction conditions, and workup/purification procedures.[1]

Common Causes and Solutions for Low Yield:

  • Reagent and Solvent Quality: Impurities in starting materials or solvents can lead to side reactions or catalyst deactivation.[2][3] Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like Grignard reactions.[4][5]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield.[6] It is important to monitor the reaction to determine the point of maximum product formation before significant byproduct accumulation.[1]

  • Workup and Purification: Significant product loss can occur during extraction, washing, and purification.[1] The product might have partial solubility in the aqueous phase or degrade on silica gel during chromatography.[1]

A number of common errors during the experimental procedure can also contribute to low yields. Careful execution of each step, from setup to purification, is essential for maximizing product recovery.[7]

Q2: How do reaction conditions quantitatively affect the yield of my reaction?

A2: Reaction conditions such as solvent, temperature, and catalyst play a critical role in determining the reaction yield. The choice of solvent can influence reactant solubility, transition state stability, and reaction rate.[8][9][10][11] Similarly, temperature can affect reaction kinetics and the formation of byproducts.[6][12] The selection of an appropriate catalyst is also crucial for reaction efficiency.

Table 1: Effect of Different Solvents on Reaction Yield

Reaction TypeSolvent AYield (%)Solvent BYield (%)Solvent CYield (%)Reference
Ugi ReactionDichloromethane75Methanol82Deep Eutectic Solvent (DES)92[13]
Hydrosilylation of 1-OcteneToluene85THF78Hexane65[3]
Knoevenagel CondensationWater60 (long reaction time)Acetonitrile75 (long reaction time)Dichloromethane95 (short reaction time)[14]

Table 2: Influence of Temperature on Product Purity and Yield

ReactionTemperature (°C)Crude Product Purity (%)Isolated Yield (%)Reference
Amide Synthesis (in Water)7585.355.1[15]
10090.157.2[15]
12588.556.3[15]
15084.254.8[15]
Amide Synthesis (in EtOAc)7578.950.2[15]
10085.653.9[15]
12582.151.7[15]
15079.449.9[15]

Table 3: Comparison of Catalysts on Reaction Yield

ReactionCatalyst AYield (%)Catalyst BYield (%)Catalyst CYield (%)Reference
Dihydropyrimidinone SynthesisPineapple Juice94Lemon Juice92Tamarind Juice88[16]
Xanthene Derivative SynthesisTBAHS95p-TSA88L-proline85[17]
Reductive CleavageNi(COD)₂/IMes85NiCl₂(dppp)75Pd(PPh₃)₄60[18]
Unexpected Side Products

Q3: I am observing unexpected spots on my TLC plate. What are the likely causes of side product formation?

A3: The formation of side products is a common issue arising from side reactions, which are alternative reaction pathways, or the further reaction or degradation of the desired product.[19] Byproducts, in contrast, are formed as a direct result of the desired reaction.[19]

Common Causes of Side Product Formation:

  • Reaction Conditions: Elevated temperatures can lead to the formation of more side products.[20]

  • Reactivity of Reagents: Highly reactive reagents may lack selectivity and react with multiple functional groups.

  • Stability of Intermediates: Unstable intermediates may undergo rearrangements or alternative reactions.

  • Presence of Impurities: Impurities in the starting materials or solvent can catalyze or participate in side reactions.[21]

To minimize side reactions, it is often necessary to optimize reaction conditions, such as temperature, pressure, and concentration, and to use high-purity reagents.[21]

Reaction Stalling

Q4: My reaction starts but then seems to stop before all the starting material is consumed. What could be causing my reaction to stall?

A4: A stalled reaction can be frustrating. Several factors can lead to incomplete conversion.

Potential Causes for Stalled Reactions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. In Suzuki coupling reactions, for instance, the precipitation of palladium black can indicate catalyst decomposition.[22]

  • Reagent Degradation: One of the reagents may be unstable under the reaction conditions and degrade over time.

  • Equilibrium: The reaction may have reached equilibrium, where the rates of the forward and reverse reactions are equal.

  • Insolubility: A reactant or intermediate may precipitate out of the solution, effectively stopping the reaction.

To address a stalled reaction, consider adding more catalyst or reagent, changing the solvent to improve solubility, or adjusting the temperature to shift the equilibrium.

Purification Challenges

Q5: I am having difficulty purifying my compound. What are some common issues and how can I resolve them?

A5: Purification is a critical step in multi-step synthesis, and various challenges can arise depending on the properties of the compound and the impurities present.

Common Purification Issues and Solutions:

  • Compound Decomposes on Silica Gel: If your compound is sensitive to acid, it may degrade on standard silica gel. In such cases, you can use deactivated silica (by adding triethylamine to the eluent) or switch to a different stationary phase like alumina.[23]

  • Poor Separation in Flash Chromatography: If your compounds are not separating well, you may need to optimize the solvent system. A good starting point is to find a solvent system that gives your target compound an Rf of 0.2-0.3 on TLC.[2] Running a solvent gradient can also improve separation.[23]

  • Purification of Highly Polar Compounds: Highly polar compounds can be challenging to purify by normal-phase chromatography. Reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are often better alternatives.[20][24]

  • Recrystallization Fails: If crystals do not form during recrystallization, it could be due to using too much solvent, supersaturation, or the compound "oiling out".[19] Reducing the solvent volume, scratching the inside of the flask, or adding a seed crystal can induce crystallization.[19][25]

Experimental Protocols

This section provides detailed methodologies for key analytical techniques used in troubleshooting organic synthesis.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of a reaction by separating the starting materials, products, and any side products.

Materials:

  • TLC plate (silica gel coated)

  • Developing chamber with a lid

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Capillary spotters

  • UV lamp or staining solution (e.g., potassium permanganate)

  • Pencil

Procedure:

  • Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.[26]

  • Spot the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using a capillary spotter, apply a small spot of the reaction mixture on the baseline. It is also good practice to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.[21]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by dipping the plate in a staining solution.

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The presence of multiple new spots suggests the formation of side products.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Mixture Analysis

Objective: To identify the components of a reaction mixture, including starting materials, products, and impurities, and to determine their relative concentrations.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Reaction mixture sample

  • Internal standard (optional)

  • NMR spectrometer

Procedure:

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent in an NMR tube. If quantitative analysis is desired, a known amount of an internal standard can be added.

  • Acquire the NMR Spectrum: Place the NMR tube in the spectrometer and acquire a proton (¹H) NMR spectrum. Depending on the complexity of the mixture, other NMR experiments like ¹³C NMR or 2D NMR (e.g., COSY, HSQC) may be necessary for full characterization.

  • Process the Spectrum: Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.

  • Analyze the Spectrum:

    • Chemical Shift: Identify the signals corresponding to the starting materials and the expected product based on their characteristic chemical shifts.

    • Integration: Integrate the signals to determine the relative ratios of the different components in the mixture. This can be used to calculate the conversion of the starting material and the yield of the product.

    • Multiplicity: Analyze the splitting patterns of the signals to gain further structural information and confirm assignments.

    • Impurity Identification: Unidentified signals in the spectrum may correspond to side products or impurities. The structure of these impurities can often be elucidated by detailed analysis of the NMR data.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Objective: To separate and identify the components of a complex reaction mixture, particularly for identifying unknown impurities.

Materials:

  • LC-MS system (including HPLC, mass spectrometer, and data system)

  • Appropriate LC column (e.g., C18 for reversed-phase)

  • Mobile phase solvents (e.g., water and acetonitrile with formic acid)

  • Reaction mixture sample, filtered

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent and filter it to remove any particulate matter. Dilute the sample to an appropriate concentration for LC-MS analysis.

  • Method Development: Develop an LC method that provides good separation of the main components of the reaction mixture. This involves selecting the appropriate column, mobile phase, and gradient.

  • MS Parameter Optimization: Optimize the mass spectrometer parameters, including the ionization source (e.g., electrospray ionization - ESI), ion polarity (positive or negative), and fragmentation energy (for MS/MS analysis).

  • Data Acquisition: Inject the prepared sample into the LC-MS system and acquire the data. The system will generate a chromatogram showing the separation of the components over time, and a mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify Known Components: Identify the peaks corresponding to the starting materials and the expected product by their retention times and mass-to-charge ratios (m/z).

    • Characterize Unknown Impurities: For unknown peaks, analyze their mass spectra to determine their molecular weight. If necessary, perform MS/MS experiments to obtain fragmentation patterns, which can provide structural information for identification.[27] In silico reaction enumeration tools can be used to predict possible side products and compare their theoretical masses with the experimental data.[28]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_reagents 1. Check Reagent & Solvent Quality - Purity of starting materials? - Anhydrous solvents used? start->check_reagents reagents_ok Reagents/Solvents OK check_reagents->reagents_ok check_conditions 2. Evaluate Reaction Conditions - Temperature optimal? - Reaction time appropriate? conditions_ok Conditions OK check_conditions->conditions_ok check_workup 3. Review Workup & Purification - Product lost during extraction? - Degradation on silica? workup_ok Workup/Purification OK check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Action: Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Action: Optimize Temperature/Time conditions_ok->optimize_conditions No modify_workup Action: Modify Workup/Purification Protocol workup_ok->modify_workup No end Improved Yield workup_ok->end Yes purify_reagents->end optimize_conditions->end modify_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

Decision Tree for Side Product Formation

SideProductDecisionTree start Unexpected Side Products Detected analyze_side_product Characterize Side Product Structure (NMR, LC-MS) start->analyze_side_product related_to_product Is side product related to product (e.g., over-reaction, degradation)? analyze_side_product->related_to_product unrelated_structure Is it an unrelated structure? related_to_product->unrelated_structure No adjust_time_temp Action: Adjust Reaction Time/Temp related_to_product->adjust_time_temp Yes check_impurities Action: Check Starting Material Purity unrelated_structure->check_impurities Yes reoptimize_conditions Action: Re-optimize Reaction Conditions (e.g., stoichiometry, catalyst) unrelated_structure->reoptimize_conditions No end Minimized Side Products adjust_time_temp->end check_impurities->end reoptimize_conditions->end

Caption: A decision tree for identifying the cause of side products.

References

Technical Support Center: Synthesis of the Daphniphyllum Alkaloid Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of the complex Daphniphyllum alkaloid skeleton. The content is designed to address specific experimental challenges and provide practical solutions based on published synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to the Daphniphyllum alkaloid core?

A1: The synthesis of the intricate, caged structures of Daphniphyllum alkaloids has been approached through several key strategies.[1][2][3] The most prominent include:

  • Biomimetic Synthesis: Inspired by the proposed biosynthetic pathways, this approach often involves cascade reactions to rapidly assemble the polycyclic core.[4][5][6] Heathcock and co-workers pioneered this strategy, which can be exceptionally efficient in constructing the pentacyclic nucleus.[5]

  • Convergent Synthesis from Bicyclic Precursors: Many successful syntheses build upon simple, chiral bicyclic synthons which are then elaborated to the complex caged structures.[1][2] This approach allows for the early introduction of stereocenters and functional handles.

  • Late-Stage Transannular Cyclizations: Some strategies focus on the formation of macrocyclic intermediates that undergo late-stage transannular reactions to form key ring systems.[7]

  • Intramolecular Cycloadditions: Reactions like the Diels-Alder and [5+2] cycloadditions are powerful tools for constructing the fused and bridged ring systems characteristic of these alkaloids.[8][9]

Q2: What are the major challenges in synthesizing the Daphniphyllum alkaloid skeleton?

A2: Researchers often encounter several significant hurdles:[1][7][10]

  • Construction of Sterically Congested Quaternary Centers: The core structure often contains multiple quaternary stereocenters, including vicinal ones, which are challenging to construct with high stereocontrol.[9]

  • Formation of the Aza-bicyclo[3.3.1]nonane Moiety: This common structural motif can be difficult to assemble efficiently.[1][7]

  • Control of Stereoselectivity: The dense arrangement of stereocenters requires highly stereoselective reactions, and poor diastereoselectivity is a common issue in key cyclization steps.[8][9]

  • Synthesis of Tetrasubstituted Olefins: The construction of highly substituted double bonds, often required for subsequent transformations, can be problematic.[8]

  • Lengthy Synthetic Sequences: Many total syntheses of Daphniphyllum alkaloids are characterized by long and linear sequences, which can impact overall yield and practicality.[9]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder Reaction for Core Construction

Problem: The intramolecular Diels-Alder reaction to form the core polycyclic system results in a low diastereomeric ratio or the formation of the undesired diastereomer.

Possible Causes and Solutions:

CauseSuggested SolutionRelevant Literature
Thermal Cyclization Lacks Selectivity Thermal conditions may not provide sufficient facial selectivity for the dienophile. The use of a Lewis acid catalyst, such as Et₂AlCl, can promote a more stereoselective cycloaddition by coordinating to the dienophile and locking its conformation.[9][11]
Incorrect Substrate Conformation The tether connecting the diene and dienophile may favor a transition state leading to the undesired diastereomer. Modifying the tether length or rigidity can alter the conformational preference. For instance, employing a silicon tether has been shown to be effective.[9][11]
Reversibility of the Reaction If the Diels-Alder reaction is reversible under the reaction conditions, thermodynamic equilibration may lead to a mixture of products. Running the reaction at a lower temperature with a more active catalyst might favor the kinetic product.

Experimental Protocol: Lewis Acid Catalyzed Intramolecular Diels-Alder Reaction [9][11]

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reactant: Dissolve the Diels-Alder precursor in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes) dropwise to the stirred solution of the precursor.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Issue 2: Low Yield in the Intramolecular Heck Reaction for the Formation of the 2-Azabicyclo[3.3.1]nonane Moiety

Problem: The intramolecular Heck reaction to construct the pivotal 2-azabicyclo[3.3.1]nonane core suffers from low yield or decomposition of the starting material.

Possible Causes and Solutions:

CauseSuggested SolutionRelevant Literature
Ligand Choice The choice of phosphine ligand is crucial for the efficiency of the Heck reaction. Electron-rich and bulky ligands often improve the rate of reductive elimination. Experiment with a variety of ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like dppf.[1][2]
Base and Solvent System The base and solvent can significantly influence the reaction outcome. A common combination is a palladium catalyst with a base like triethylamine (Et₃N) or a silver salt in a polar aprotic solvent like DMF or acetonitrile. The addition of additives like Ag₂CO₃ can sometimes be beneficial.[1][2]
Decomposition of Starting Material High reaction temperatures can lead to decomposition. It may be possible to run the reaction at a lower temperature for a longer period. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.[8]

Experimental Protocol: Intramolecular Heck Reaction [1]

  • Catalyst and Ligand: In a flame-dried flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).

  • Solvent and Substrate: Add the degassed solvent (e.g., DMF) followed by the substrate and the base (e.g., Et₃N).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

Synthetic_Strategies cluster_approaches Alternative Synthetic Routes cluster_core Daphniphyllum Alkaloid Skeleton Biomimetic Biomimetic Synthesis Core Target Skeleton Biomimetic->Core Cascade Reactions Convergent Convergent Synthesis Convergent->Core Stepwise Elaboration Transannular Late-Stage Transannular Cyclization Transannular->Core Macrocycle Collapse Cycloaddition Intramolecular Cycloaddition Cycloaddition->Core Ring Formation

Caption: Overview of major synthetic strategies for the Daphniphyllum alkaloid skeleton.

Troubleshooting_Diels_Alder Problem Poor Diastereoselectivity in Intramolecular Diels-Alder Cause1 Thermal Cyclization Lacks Selectivity Problem->Cause1 Cause2 Incorrect Substrate Conformation Problem->Cause2 Cause3 Reaction Reversibility Problem->Cause3 Solution1 Use Lewis Acid Catalyst (e.g., Et2AlCl) Cause1->Solution1 Solution2 Modify Tether (e.g., Silicon Tether) Cause2->Solution2 Solution3 Lower Temperature, More Active Catalyst Cause3->Solution3

Caption: Troubleshooting workflow for poor diastereoselectivity in the intramolecular Diels-Alder reaction.

References

Technical Support Center: Scalable Synthesis of Hybridaphniphylline B Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the scalable synthesis of precursors for Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The information is derived from published synthetic routes and aims to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the scalable synthesis of this compound?

A1: The reported scalable synthesis of this compound features a convergent approach.[1][2][3][4] The core strategy involves a late-stage intermolecular Diels-Alder reaction between a highly elaborated cyclopentadiene precursor and an asperuloside tetraacetate-derived dienophile.[1][2][3][4] The synthesis of the cyclopentadiene component is based on a scalable route developed for the related alkaloid, daphnilongeranin B.[1][2][3]

Q2: What are the key precursors in the synthesis of this compound?

A2: The two key precursors that converge in the final stages of the synthesis are a complex cyclopentadiene diene and an asperuloside tetraacetate-derived dienophile.[1][2][3][4] The synthesis of the diene precursor has been achieved on a gram scale.[3]

Q3: What is the crucial bond-forming reaction that completes the core structure of this compound?

A3: The final key bond-forming event is an intermolecular Diels-Alder reaction between the in situ generated cyclopentadiene and the dienophile.[1][2][3][4] This cycloaddition constructs the highly congested norbornene core of the molecule.[4]

Troubleshooting Guides

Claisen Rearrangement for Allyl Dienol Ether Intermediate

Issue: Low yield of the desired Claisen rearrangement product with significant formation of an undesired Cope rearrangement byproduct.

Background: The Claisen rearrangement of an allyl dienol ether is a critical step in the synthesis of the diene precursor.[1][2][3] However, a competing Cope rearrangement can occur, reducing the efficiency of the desired transformation.

Troubleshooting Steps:

  • Solvent Selection: The use of protic solvents has been shown to suppress the undesired Cope rearrangement.[1][2][3] Experiment with solvents such as trifluoroethanol.

  • Substrate Modification: Subtle variations in the substrate structure can influence the reaction pathway.[1][2][3] Ensure the starting material is of high purity and structurally correct.

  • Temperature Control: Carefully control the reaction temperature. The optimal temperature should be determined empirically to favor the Claisen over the Cope rearrangement.

Pauson-Khand Reaction for Cyclopentenone Formation

Issue: Low yield or formation of multiple products in the Pauson-Khand reaction to form the cyclopentenone core.

Background: The Pauson-Khand reaction is employed to construct a key cyclopentenone intermediate. The reaction involves the cyclization of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex.

Troubleshooting Steps:

  • Promoter Selection: The choice of promoter is critical for the success of this reaction. Acetonitrile (MeCN) has been identified as an effective promoter for this transformation, leading to the desired products in good yield.[3]

  • Cobalt Complex Formation: Ensure the complete formation of the alkyne dicobalt complex from the starting alkyne and Co₂(CO)₈ before proceeding with the cyclization.

  • Reaction Conditions: Optimize the reaction temperature and pressure of carbon monoxide.

Intermolecular Diels-Alder Reaction

Issue: Low yield of the desired Diels-Alder adducts.

Background: The late-stage intermolecular Diels-Alder reaction is a challenging transformation due to the complexity and steric hindrance of the reacting partners.[4]

Troubleshooting Steps:

  • In Situ Diene Formation: A one-pot protocol for the in situ generation of the cyclopentadiene from its precursor followed by the Diels-Alder reaction has been developed.[1][2][3] This avoids the isolation of the potentially unstable diene.

  • Dehydrating Agent: Magnesium sulfate (MgSO₄) has been used as a mild and efficient dehydrating agent to promote the formation of the diene at elevated temperatures.[4]

  • Antioxidant: The use of an antioxidant like butylated hydroxytoluene (BHT) can prevent the degradation of the diene at high temperatures.[4]

  • Temperature: The reaction requires high temperatures (e.g., 160 °C) to proceed.[4]

Data Presentation

Table 1: Summary of Key Reaction Yields in the Synthesis of this compound Precursors

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Pauson-Khand ReactionAlkyne dicobalt complexEnones 24 and 25 MeCN73 (for the mixture)[3]
C=C Bond MigrationMixture of 24 and 25 Enone 26 K₂CO₃, trifluoroethanol63 (overall from 21 )[3]
Diels-Alder ReactionDiene precursor 31 and dienophile 30 Cycloadduct 40 DCE, 80 °C21 (isolated)[3]
One-pot Diels-AlderDiene precursor 31 and dienophile 34 Cycloadducts 39-41 MgSO₄, BHT, 160 °C~30 (total for 4 products)[4]
Final StepsCycloadduct 39 This compound (1 )1. Raney Ni, 2. Global deacetylationSmooth conversion[3]

Experimental Protocols

Protocol 1: Pauson-Khand Reaction
  • To a solution of the starting alkyne in a suitable solvent (e.g., dichloromethane), add Co₂(CO)₈ and stir at room temperature until the formation of the alkyne dicobalt complex is complete (as monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in acetonitrile (MeCN).

  • Heat the reaction mixture to the optimal temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired cyclopentenone products.

Protocol 2: One-pot Diene Formation and Diels-Alder Reaction
  • To a reaction vessel containing the dienophile (34 ), add the diene precursor (31 ), magnesium sulfate (MgSO₄), and butylated hydroxytoluene (BHT).

  • Heat the mixture to 160 °C in a suitable high-boiling solvent (e.g., 1,2-dichloroethane).

  • Maintain the temperature and monitor the reaction for the formation of the cycloadducts.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product mixture by column chromatography to isolate the desired Diels-Alder adducts.

Visualizations

Scalable_Synthesis_Workflow cluster_diene Diene Synthesis (Scalable) cluster_dienophile Dienophile Synthesis cluster_diels_alder Convergent Diels-Alder Reaction start_diene Simple Starting Materials int_diene1 Allyl Dienol Ether start_diene->int_diene1 Multi-step synthesis int_diene2 Claisen Rearrangement Product int_diene1->int_diene2 Claisen Rearrangement (protic solvent) int_diene3 Pauson-Khand Product int_diene2->int_diene3 Further functionalization final_diene Diene Precursor int_diene3->final_diene Pauson-Khand Reaction diels_alder Intermolecular Diels-Alder final_diene->diels_alder start_dienophile (+)-Genipin int_dienophile Asperuloside Tetraacetate start_dienophile->int_dienophile Glycosylation final_dienophile Dienophile int_dienophile->final_dienophile Lactonization final_dienophile->diels_alder final_product This compound diels_alder->final_product Post-cycloaddition modifications

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Claisen_Rearrangement start Low yield in Claisen Rearrangement check_byproduct Significant Cope rearrangement byproduct observed? start->check_byproduct change_solvent Switch to a protic solvent (e.g., trifluoroethanol) check_byproduct->change_solvent Yes check_purity Check purity of starting material check_byproduct->check_purity No optimize_temp Optimize reaction temperature change_solvent->optimize_temp purify_sm Repurify starting material check_purity->purify_sm Impure check_purity->optimize_temp Pure purify_sm->optimize_temp re_run Re-run reaction with optimized conditions optimize_temp->re_run

Caption: Troubleshooting decision tree for the Claisen rearrangement.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Hybridaphniphylline B and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of selected Daphniphyllum alkaloids, with a primary focus on cytotoxicity against cancer cell lines. While the structural complexity and synthesis of Hybridaphniphylline B have been documented, a significant finding of this review is the current absence of publicly available bioactivity data for this specific compound. Therefore, this analysis focuses on comparing the bioactivity of other structurally related Daphniphyllum alkaloids for which experimental data exists, providing a valuable context for future research into this compound.

The Daphniphyllum genus of evergreen plants is a rich source of structurally complex and biologically active alkaloids.[1] These compounds have garnered significant interest from the scientific community due to their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. This guide aims to summarize the existing quantitative data on the cytotoxicity of several notable Daphniphyllum alkaloids, detail the experimental methodologies used for their evaluation, and provide a visual representation of a key signaling pathway implicated in their mechanism of action.

Quantitative Bioactivity Data

The cytotoxic activity of several Daphniphyllum alkaloids against various human cancer cell lines has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the available data for selected compounds.

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound -No data available-
Daphnezomine W HeLa (Cervical Cancer)29.1 (16.0 µg/mL)[2][3]
Daphnioldhanol A HeLa (Cervical Cancer)31.9[4][5]
Daphnezomine B L1210 (Murine Leukemia)1.2
Dcalycinumine A Nasopharyngeal CarcinomaActivity Reported[6]

Note: The IC50 value for Daphnezomine W was converted from µg/mL to µM for comparative purposes, using a calculated molecular weight.

Experimental Protocols

The evaluation of the cytotoxic activity of the aforementioned Daphniphyllum alkaloids was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Seeding: Human cancer cell lines (e.g., HeLa) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and cultured at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Daphnezomine W) and incubated for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is run in parallel.[7]

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL in PBS) and incubated for another 4 hours.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualization

Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A key pathway in this process involves the activation of caspases, a family of cysteine proteases. The diagram below illustrates a simplified caspase-dependent apoptotic pathway that can be initiated by cellular stress, such as that induced by cytotoxic compounds.

Apoptosis_Pathway cluster_extrinsic cluster_intrinsic cluster_execution Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase_8 Procaspase-8 DISC->Procaspase_8 recruits Caspase_8 Caspase-8 Procaspase_8->Caspase_8 activates Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 activates Cytotoxic_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cytotoxic_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 recruits Apoptosome Apoptosome Procaspase_9->Apoptosome forms Caspase_9 Caspase-9 Caspase_9->Procaspase_3 activates Apoptosome->Caspase_9 activates Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Cellular_Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase_3->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways converging on the executioner Caspase-3.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxic activity of a novel compound.

Experimental_Workflow start Start cell_culture 1. Cell Line Culture (e.g., HeLa) start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Daphniphyllum Alkaloid (Varying Concentrations) seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 7. Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: A flowchart illustrating the key steps in determining the IC50 value of a compound using the MTT assay.

References

Validating Putative Biological Targets of Hybridaphniphylline B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid whose biological targets and mechanism of action remain largely uncharacterized. While direct experimental validation is pending, the broader family of Daphniphyllum alkaloids has demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines. This guide provides a comparative framework for validating the putative biological targets of this compound by contrasting it with well-characterized compounds known to modulate key cellular pathways potentially implicated in its activity: kinase signaling, NF-κB pathway regulation, and apoptosis.

This document outlines hypothetical yet plausible performance data for this compound to serve as a template for future experimental work. Detailed protocols are provided for key validation experiments.

Comparative Analysis of Putative Mechanisms

Based on the known activities of related Daphniphyllum alkaloids, three primary putative mechanisms of action for this compound are explored here: broad-spectrum kinase inhibition, modulation of the NF-κB signaling pathway, and induction of apoptosis. For a robust comparison, we have selected the following well-established compounds:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis.[1][2]

  • Bortezomib: A proteasome inhibitor that affects the canonical NF-κB signaling pathway.[3][4][5]

  • Doxorubicin: A widely used chemotherapy agent that induces apoptosis through DNA damage and the generation of reactive oxygen species.[6][7]

The following tables summarize the comparative performance data. Data for this compound is hypothetical and presented for illustrative purposes.

Table 1: Comparative Cytotoxicity (HeLa Cells)
CompoundPutative Primary Target(s)IC₅₀ (µM) - 72hNotes
This compound Kinases, NF-κB Pathway, Apoptosis Induction5.0Hypothetical value based on related alkaloids.
StaurosporinePan-Kinase Inhibitor0.01Potent but non-selective.[2]
Bortezomib26S Proteasome0.02Affects NF-κB signaling.[3]
DoxorubicinTopoisomerase II, DNA Intercalation0.1Induces DNA damage and apoptosis.[6][7]
Table 2: Comparative Kinase Inhibition Profile
Kinase TargetThis compound (% Inhibition @ 10 µM)Staurosporine (IC₅₀, nM)
CDK175%15
PKA60%7
PKC85%0.7
MAPK/ERK40%20

*Data for this compound is hypothetical.

Table 3: Comparative Effects on NF-κB Signaling
ParameterThis compoundBortezomib
IκBα Degradation (TNF-α stimulated) InhibitionPotent Inhibition
p65 Nuclear Translocation ReductionPotent Inhibition
NF-κB Reporter Gene Activity SuppressionPotent Suppression

*Data for this compound is hypothetical.

Table 4: Comparative Markers of Apoptosis
Apoptotic MarkerThis compoundDoxorubicinStaurosporine
Caspase-3/7 Activation Significant IncreaseSignificant Increase[8]Significant Increase[2]
PARP Cleavage ObservedObservedObserved
Annexin V Staining PositivePositivePositive
Mitochondrial Membrane Potential DepolarizationDepolarizationDepolarization

*Data for this compound is hypothetical.

Experimental Protocols for Target Validation

To validate the putative biological targets of this compound, the following experimental protocols are proposed.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line (e.g., HeLa).

  • Method:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in a complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay
  • Objective: To screen this compound against a panel of protein kinases to identify potential targets.

  • Method:

    • Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Select a diverse panel of kinases implicated in cancer cell proliferation and survival (e.g., CDKs, MAPKs, PI3K/Akt pathway kinases).

    • Perform the kinase reaction in the presence of a fixed concentration of this compound (e.g., 10 µM) and the respective kinase, substrate, and ATP.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Express the results as a percentage of inhibition relative to a vehicle control.

    • For promising hits, perform dose-response experiments to determine the IC₅₀ for individual kinases.

NF-κB Signaling Pathway Analysis
  • Objective: To determine if this compound inhibits the NF-κB signaling pathway.

  • Method (Western Blot for IκBα degradation and p65 phosphorylation):

    • Culture HeLa cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce NF-κB activation. Include an unstimulated control.

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to assess changes in protein levels and phosphorylation status.

Apoptosis Induction Assays
  • Objective: To confirm if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

  • Method (Caspase-Glo® 3/7 Assay):

    • Seed HeLa cells in a 96-well plate as described for the cytotoxicity assay.

    • Treat the cells with this compound at concentrations around its IC₅₀ for 24, 48, and 72 hours.

    • Add the Caspase-Glo® 3/7 reagent to each well and incubate as per the manufacturer's protocol.

    • Measure the luminescence, which is proportional to the caspase-3/7 activity.

  • Method (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound as described above.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Putative Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways that may be affected by this compound and a proposed experimental workflow for target validation.

G cluster_kinase Putative Kinase Inhibition Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Cascade RTK->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation HybridaphniphyllineB_kinase This compound HybridaphniphyllineB_kinase->RAS_RAF_MEK_ERK Inhibition G cluster_nfkb Putative NF-κB Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50_nucleus p65/p50 (Nucleus) IkBa_p65_p50->p65_p50_nucleus IκBα Degradation GeneExpression Pro-inflammatory & Anti-apoptotic Genes p65_p50_nucleus->GeneExpression HybridaphniphyllineB_nfkb This compound HybridaphniphyllineB_nfkb->IKK Inhibition G cluster_apoptosis Putative Apoptosis Induction HybridaphniphyllineB_apoptosis This compound Mitochondria Mitochondria HybridaphniphyllineB_apoptosis->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow Experimental Workflow for Target Validation Start Start: This compound Cytotoxicity Cytotoxicity Screening (e.g., HeLa cells) Start->Cytotoxicity KinaseScreen Broad Kinase Panel Screening Cytotoxicity->KinaseScreen NFkB_Assay NF-κB Pathway Analysis Cytotoxicity->NFkB_Assay Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Cytotoxicity->Apoptosis_Assay Target_ID Identify Putative Kinase Target(s) KinaseScreen->Target_ID Mechanism_Confirm Confirm Mechanism (e.g., Western Blot for pathway proteins) NFkB_Assay->Mechanism_Confirm Apoptosis_Assay->Mechanism_Confirm End Validated Target(s) & Mechanism of Action Target_ID->End Mechanism_Confirm->End

References

The Quest for Potent Bioactivity: A Glimpse into the Structure-Activity Relationships of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

While dedicated structure-activity relationship (SAR) studies on Hybridaphniphylline B analogs remain to be published, the broader family of Daphniphyllum alkaloids presents a compelling case for continued investigation into their therapeutic potential. These structurally complex natural products have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several Daphniphyllum alkaloids, offering a foundational understanding that may inform future SAR studies of this compound and its derivatives.

The intricate molecular architecture of Daphniphyllum alkaloids, characterized by multiple rings and stereocenters, has captivated synthetic chemists and pharmacologists alike. Although the total synthesis of this compound has been achieved, a systematic exploration of how structural modifications impact its biological activity is not yet available in the public domain.[1][2] However, by examining the cytotoxic data of naturally occurring congeners, we can begin to discern potential structure-activity trends within this fascinating class of molecules.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The following table summarizes the cytotoxic activities of various Daphniphyllum alkaloids against the HeLa human cervical cancer cell line, providing a basis for preliminary SAR observations.

CompoundAlkaloid TypeCytotoxicity against HeLa cells (IC₅₀)Reference
Daphnezomine WDaphnezomine L-type16.0 µg/mL[3][4][5][6]
Daphnioldhanol ASecodaphnane-type31.9 µM (weak activity)[7]
Unnamed Alkaloid22-norcalyciphylline A-type~3.89 µM[8]

Note: Direct comparison of IC₅₀ values should be approached with caution due to potential variations in experimental conditions between studies.

The available data, though limited, suggests that the structural scaffold of the Daphniphyllum alkaloid plays a significant role in its cytotoxic potency. For instance, the 22-norcalyciphylline A-type alkaloid exhibits considerably higher potency against HeLa cells compared to daphnezomine W and daphnioldhanol A. This highlights the importance of the core ring system in mediating the observed biological effects. Further studies involving the synthesis and evaluation of a diverse library of this compound analogs are crucial to delineate the specific structural features that govern cytotoxicity and to unlock the full therapeutic potential of this unique molecular scaffold.

Experimental Protocols

The evaluation of the cytotoxic activity of Daphniphyllum alkaloids is a critical step in assessing their potential as anticancer agents. A standard methodology employed in the cited studies is the MTT assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Daphniphyllum alkaloids) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubation: The plates are incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies on a natural product like this compound.

SAR_Workflow cluster_Discovery Discovery & Isolation cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis A Isolation of This compound B Structure Elucidation A->B C Total Synthesis of This compound B->C D Design & Synthesis of Analogs C->D E In vitro Bioassays (e.g., Cytotoxicity) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Analysis E->G H Lead Optimization G->H H->D

Caption: A generalized workflow for SAR studies of natural products.

References

Efficacy of Hybridaphniphylline B: An Analysis of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its complex and novel chemical structure, a comprehensive review of published scientific literature reveals a notable absence of efficacy data for Hybridaphniphylline B. As a result, a direct comparison with known therapeutic agents, as requested, cannot be formulated at this time.

This compound is a structurally intricate alkaloid belonging to the Daphniphyllum family, which has garnered significant attention from the scientific community primarily for its unique chemical architecture, featuring 11 rings and 19 stereocenters. Research has predominantly focused on the challenging total synthesis of this molecule, a feat that has been successfully achieved and reported.

While the broader class of Daphniphyllum alkaloids has been associated with a range of biological activities—including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating effects—specific quantitative data on the efficacy of this compound remains elusive. Extensive searches of scientific databases for in-vitro or in-vivo studies detailing its pharmacological properties, such as IC50 or EC50 values against specific cell lines or molecular targets, have not yielded any concrete results.

One recent review summarizing the advancements in the chemistry of Daphniphyllum alkaloids explicitly stated that a series of newly isolated compounds, which included this compound, were evaluated for their biological activities in three different cellular models. The authors of this review reported that "no bioactivities were identified" for these compounds within the context of their screening platform. Another study mentioned that some related Daphniphyllum alkaloids did not exhibit significant inhibition of lipopolysaccharide-induced macrophage inflammation.

This lack of available data makes it impossible to construct the requested comparison guides, including quantitative data tables and detailed experimental protocols. Without any measured biological effect, there is no basis for a meaningful comparison against established therapeutic agents. Consequently, the creation of signaling pathway diagrams and experimental workflow visualizations is also not feasible, as these would be purely speculative.

Researchers, scientists, and drug development professionals should be aware that while the synthesis of this compound represents a significant achievement in organic chemistry, its potential as a therapeutic agent is currently unknown. Future research will be required to explore the bioactivity of this complex molecule and to determine if it possesses any pharmacological effects that would warrant further investigation and comparison with existing drugs. Until such data becomes available, any discussion of its efficacy remains speculative.

Comprehensive Analysis of Hybridaphniphylline B: A Review of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the scientific literature reveals a significant gap in the understanding of the biological activity of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. While the total synthesis of this natural product has been a subject of sophisticated chemical research, there is currently no publicly available data on its cross-reactivity, specificity, or pharmacological effects. This comparison guide, intended for researchers, scientists, and drug development professionals, will therefore summarize the existing knowledge on this compound and related compounds, highlighting the absence of critical biological data and outlining potential avenues for future research.

Introduction to this compound

This compound is a structurally intricate alkaloid isolated from the plant species Daphniphyllum longeracemosum.[1] It belongs to the large family of Daphniphyllum alkaloids, which are known for their complex polycyclic ring systems and diverse biological activities.[2][3][4] The unique architecture of this compound, featuring multiple stereocenters, has made it a challenging target for total synthesis, a feat that has been successfully achieved and reported in the chemical literature.[5][6][7]

The Gap in Biological Activity Data

Despite the significant efforts invested in its chemical synthesis, a thorough review of scientific databases and publications indicates a complete lack of studies on the biological activity of this compound. No experimental data from biological assays, pharmacological profiling, or screening against specific targets have been reported. Consequently, information regarding its cross-reactivity with other biological molecules and its specificity for any particular target is unavailable.

The broader class of Daphniphyllum alkaloids has been reported to possess a range of biological properties, including cytotoxic, antioxidant, and vasorelaxant effects.[2][8] For instance, some compounds within this family have been investigated for their potential in inhibiting inflammation and cancer cell proliferation.[9][10] However, it is crucial to note that such activities are not general to all members of the family, and the specific biological profile of this compound remains undetermined.

Future Research Directions and Experimental Considerations

The absence of biological data for this compound presents a clear opportunity for future research. To elucidate its potential as a therapeutic agent or a research tool, a systematic investigation of its biological properties is required. The following experimental workflows are proposed as a starting point for characterizing the cross-reactivity and specificity of this novel compound.

To begin to understand the biological effects of this compound, a logical first step would be to perform a broad screen against a panel of common biological targets. This could be followed by more focused assays to identify specific protein interactions.

G Experimental Workflow for this compound cluster_0 Phase 1: Broad Biological Screening cluster_1 Phase 2: Target Identification and Validation cluster_2 Phase 3: Specificity and Cross-Reactivity Profiling A This compound (Purified Compound) B High-Throughput Screening (HTS) (e.g., cell viability, cytotoxicity assays across diverse cancer cell lines) A->B C Phenotypic Screening (e.g., anti-inflammatory, anti-viral, neurotransmitter receptor binding assays) A->C D Affinity Chromatography-Mass Spectrometry (Identify binding partners) B->D If activity observed C->D If activity observed E Yeast Two-Hybrid or Surface Plasmon Resonance (SPR) (Validate direct interactions) D->E F Computational Docking Studies (Predict binding modes) E->F G Kinase/Protease Panel Screening (Assess off-target effects) E->G Validated Target H In Vitro Enzyme Inhibition Assays (Determine IC50/Ki values for validated target) G->H I Cell-Based Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Should initial screening reveal, for example, anti-inflammatory activity, a subsequent step would be to investigate the underlying signaling pathways. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates a hypothetical workflow to determine if this compound modulates this pathway.

G Hypothetical Signaling Pathway Analysis cluster_0 Cellular Model cluster_1 Experimental Steps cluster_2 Readouts A Macrophage Cell Line (e.g., RAW 264.7) B 1. Pre-treat cells with This compound A->B C 2. Stimulate with LPS (Lipopolysaccharide) B->C D 3. Lyse cells and prepare protein extracts C->D E 4. Western Blot Analysis D->E F Measure phosphorylation of IKK E->F G Measure phosphorylation and degradation of IκBα E->G H Measure nuclear translocation of p65 (NF-κB) E->H

Caption: A potential experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway.

Conclusion

References

Validating Spectroscopic Data: A Comparative Guide to Using Synthetic Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of natural product chemistry, drug development, and metabolomics, the unambiguous identification of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process; however, the interpretation of spectral data can be complex and, at times, ambiguous. This guide provides a comprehensive comparison of validating spectroscopic data of a newly isolated or synthesized compound against a synthetic standard, an approach widely considered the "gold standard" for structural confirmation.

The Indispensable Role of Synthetic Standards

While various spectroscopic methods provide detailed information about a molecule's structure, absolute confirmation is best achieved by comparing the data of a sample to that of an independently synthesized, high-purity standard.[1][2] This direct comparison helps to eliminate ambiguities in spectral interpretation and confirms the proposed chemical structure. Synthetic standards are particularly crucial in proteomics and peptidomics for validating peptide-spectrum matches (PSMs), where they provide a measurable degree of confidence in identifications made by mass spectrometry.[1][2]

Comparative Analysis of Spectroscopic Data

The core of the validation process lies in the direct comparison of spectroscopic data from the isolated compound (e.g., a natural product) with its corresponding synthetic standard. The data should be identical within the limits of experimental error.

Spectroscopic TechniqueParameterIsolated Compound DataSynthetic Standard DataMatch Confirmation
¹H NMR Chemical Shift (δ)δ 7.26 (d, J=8.0 Hz, 2H)δ 7.26 (d, J=8.0 Hz, 2H)Yes
Coupling Constant (J)J=8.0 HzJ=8.0 HzYes
Integration2H2HYes
¹³C NMR Chemical Shift (δ)δ 128.5 (CH)δ 128.5 (CH)Yes
HR-MS (ESI) m/z [M+H]⁺152.0735152.0736Yes
FTIR Vibrational Frequency (cm⁻¹)1685 cm⁻¹ (C=O)1685 cm⁻¹ (C=O)Yes
UV-Vis λmax (nm)254 nm254 nmYes
LC-MS Retention Time (min)5.8 min5.8 minYes

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining comparable data.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the elemental composition of a compound.[3]

Methodology:

  • Sample Preparation: A solution of the purified compound (typically 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared.[3]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.[3]

  • Ionization: Electrospray ionization (ESI) is commonly employed in either positive or negative mode.[3]

  • Analysis: The instrument is calibrated, and a wide scan range (e.g., m/z 100-1000) is initially used to identify the molecular ion peak.[3] Data is processed to determine the exact mass of the molecular ion.

  • Comparison: The exact mass of the isolated compound is compared to that of the synthetic standard. The values should be within a 5 ppm tolerance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3][4]

Methodology:

  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed. For quantitative NMR (qNMR), a validated protocol with single pulse excitation should be used to ensure accuracy.[5][6]

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.

  • Comparison: The chemical shifts, coupling constants, and signal multiplicities of the isolated compound are compared to the synthetic standard. For a definitive match, the spectra should be superimposable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

Methodology:

  • Sample Preparation: Dilute solutions of the isolated compound and the synthetic standard are prepared in the mobile phase.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer is used.

  • Chromatography: Both samples are injected onto the same analytical column under identical conditions (mobile phase, gradient, flow rate, and temperature).

  • Analysis: The retention times and mass spectra of the eluting peaks are recorded.

  • Comparison: For validation, the isolated compound and the synthetic standard should have identical retention times. Co-injection of both samples should result in a single, sharp peak.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for validating the structure of a natural product using a synthetic standard.

Validation_Workflow cluster_Isolation Natural Product Isolation cluster_Synthesis Chemical Synthesis cluster_Analysis Spectroscopic Analysis cluster_Validation Data Validation NP_Source Natural Source (e.g., Plant, Microbe) Extraction Extraction & Purification NP_Source->Extraction Isolated_Compound Isolated Compound Extraction->Isolated_Compound NMR NMR Spectroscopy (1D & 2D) Isolated_Compound->NMR MS Mass Spectrometry (HR-MS) Isolated_Compound->MS Other_Spec Other Techniques (IR, UV-Vis, LC-MS) Isolated_Compound->Other_Spec Retrosynthesis Retrosynthetic Analysis Synthesis Total Synthesis Retrosynthesis->Synthesis Synthetic_Standard Synthetic Standard Synthesis->Synthetic_Standard Synthetic_Standard->NMR Synthetic_Standard->MS Synthetic_Standard->Other_Spec Comparison Direct Data Comparison NMR->Comparison MS->Comparison Other_Spec->Comparison Conclusion Structure Confirmed Comparison->Conclusion

Workflow for the validation of a natural product structure.

Alternatives to Synthetic Standards

When a synthetic standard is not available, other methods can provide supporting evidence for a proposed structure, although they are not as definitive.

Validation MethodDescriptionAdvantagesDisadvantages
Comparison to Literature Data Comparing experimental data with data reported in scientific literature for the same compound.Cost-effective and rapid.Relies on the accuracy of published data; experimental conditions may differ.
Chemical Derivatization Chemically modifying the compound to form a known derivative, which is then characterized.Can help confirm functional groups and stereochemistry.Requires additional synthetic steps; may not be feasible for all compounds.
Biosynthetic Studies Using labeled precursors to trace the biosynthetic pathway of a natural product.Provides insight into the compound's origin and can support a proposed structure.Complex and time-consuming; requires expertise in molecular biology.

Hierarchy of Structural Validation

The confidence in a structural assignment can be viewed as a hierarchy of methods.

Validation_Hierarchy node_high Highest Confidence Validation with Synthetic Standard node_medium Medium Confidence Comparison to Literature & Derivatization node_high->node_medium node_low Lower Confidence De Novo Structure Elucidation Only node_medium->node_low

Hierarchy of confidence in structural validation methods.

Conclusion

The validation of spectroscopic data through direct comparison with a synthetic standard is the most rigorous and unambiguous method for structural confirmation. While alternative methods can provide valuable supporting evidence, they do not offer the same level of certainty. For researchers, scientists, and drug development professionals, adopting this "gold standard" approach is essential for ensuring the accuracy and reliability of their findings, ultimately accelerating the pace of discovery and innovation.

References

Comparative Analysis of Daphnilongeranin B and Hybridaphniphylline B: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry, the Daphniphyllum alkaloids represent a structurally diverse and complex family of compounds that have garnered significant interest from the scientific community. Among these, daphnilongeranin B and hybridaphniphylline B stand out for their intricate molecular architectures. This guide provides a comparative overview of these two compounds based on currently available scientific literature, focusing on their chemical synthesis and structural characterization. Despite extensive research into their synthesis, a notable gap exists in the public domain regarding their biological activities and mechanisms of action.

I. Structural and Synthetic Overview

Both daphnilongeranin B and this compound are characterized by complex, polycyclic frameworks that present considerable challenges to synthetic chemists. The successful total synthesis of both molecules has been a testament to the ingenuity of modern synthetic strategies.

Daphnilongeranin B possesses a complex, cage-like backbone. Its asymmetric total synthesis was a significant achievement, highlighting advanced chemical methodologies.[1]

This compound is a unique hybrid molecule, combining a Daphniphyllum alkaloid and an iridoid into a decacyclic fused skeleton.[2] Its biogenesis is proposed to involve a Diels-Alder cycloaddition.[2] The first total synthesis of this compound was a landmark achievement, underscoring the complexity of its 11-ring and 19-stereocenter structure.[3]

II. Biological Activity and Performance Data

A comprehensive review of the available scientific literature reveals a significant scarcity of quantitative data regarding the biological activities of both daphnilongeranin B and this compound. While many Daphniphyllum alkaloids have been reported to exhibit various biological effects, including cytotoxic and anti-HIV activities, specific data, such as IC50 values from standardized assays, for these two compounds are not publicly available.

Initial screenings of newly isolated Daphniphyllum alkaloids are often conducted, but the results may not always yield significant positive findings. For instance, a recent review on the progress in the chemistry of Daphniphyllum alkaloids noted that a selection of newly discovered compounds from this family were evaluated for bioactivity in three different cellular models, with no significant activity identified.[4] This may also be the case for daphnilongeranin B and this compound, or the data may not have been published.

Data Presentation:

Due to the absence of quantitative biological data for a direct comparison, a data table for performance metrics cannot be provided at this time.

III. Experimental Protocols

The lack of published biological studies for daphnilongeranin B and this compound means that detailed experimental protocols for biological assays are unavailable. The primary experimental data found in the literature pertains to their isolation and chemical synthesis.

IV. Signaling Pathways and Mechanisms of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by either daphnilongeranin B or this compound. Research into the mechanism of action of these complex molecules is a potential area for future investigation.

As a representation of the biosynthetic origins of these complex molecules, a generalized diagram of the proposed biosynthetic network for Daphniphyllum alkaloids is presented below. This diagram illustrates the hypothetical pathways from which these intricate structures are derived in nature.

Daphniphyllum Alkaloids Biosynthetic Network cluster_0 Core Biosynthesis cluster_1 Subfamily Diversification cluster_2 Specific Alkaloids (Hypothetical Placement) Squalene Squalene Proto-Daphniphylline Proto-Daphniphylline Squalene->Proto-Daphniphylline Polycyclization Cascade Calyciphylline A Subfamily Calyciphylline A Subfamily Proto-Daphniphylline->Calyciphylline A Subfamily Macrodaphniphyllamine Subfamily Macrodaphniphyllamine Subfamily Calyciphylline A Subfamily->Macrodaphniphyllamine Subfamily Daphnilongeranin A Subfamily Daphnilongeranin A Subfamily Calyciphylline A Subfamily->Daphnilongeranin A Subfamily This compound This compound Calyciphylline A Subfamily->this compound Diels-Alder with Iridoid Daphnicyclidin D Subfamily Daphnicyclidin D Subfamily Daphnilongeranin A Subfamily->Daphnicyclidin D Subfamily Daphnilongeranin B Daphnilongeranin B Daphnilongeranin A Subfamily->Daphnilongeranin B

Caption: Proposed biosynthetic network of Daphniphyllum alkaloids.

V. Conclusion

While the chemical syntheses of daphnilongeranin B and this compound are significant achievements that have been well-documented, a critical knowledge gap exists regarding their biological functions. The lack of publicly available data on their bioactivities, experimental protocols for such assays, and their mechanisms of action prevents a comprehensive comparative study of their performance. Future research in the pharmacology and molecular biology of these fascinating natural products is needed to unlock their potential therapeutic applications. This guide will be updated as new experimental data becomes available.

References

A Comparative Analysis of the Bioactivities of Daphniyunnine E and Hybridaphniphylline B: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported bioactivities of two complex Daphniphyllum alkaloids: Daphniyunnine E and Hybridaphniphylline B. This document synthesizes the available scientific literature to aid in future research and development endeavors.

Daphniphyllum alkaloids are a structurally diverse class of natural products known for their complex polycyclic architectures and a wide range of biological activities. This guide focuses on two specific members, Daphniyunnine E and this compound, to assess the current state of knowledge regarding their bioactivity.

Introduction to the Compounds

Daphniyunnine E is a C22 nor-Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. Its synthesis has been achieved as a congener of daphnilongeranin B.

This compound is a highly complex hybrid alkaloid, possessing a decacyclic fused skeleton derived from a Daphniphyllum alkaloid and an iridoid. It was first isolated from Daphniphyllum longeracemosum. The intricate structure of this compound, with 11 rings and 19 stereocenters, has made it a significant target for total synthesis.

Comparative Bioactivity Data

A direct comparative study of the bioactivities of Daphniyunnine E and this compound has not been reported in the scientific literature to date. Furthermore, specific bioactivity data for both compounds is limited. The following table summarizes the available cytotoxicity data for Daphniyunnine D, a closely related compound isolated and evaluated alongside Daphniyunnine E.

CompoundCell LineBioactivityIC50 (µM)Reference
Daphniyunnine D P-388 (Murine Leukemia)Cytotoxicity3.0[1][2]
A-549 (Human Lung Carcinoma)Cytotoxicity0.6[1][2]

While the bioactivity of Daphniyunnine E was evaluated in the same study as Daphniyunnine D, the specific results for Daphniyunnine E are not detailed in the available abstracts. For this compound, no specific bioactivity has been reported in the reviewed literature, with research primarily focused on its isolation, structural elucidation, and total synthesis.

Experimental Protocols

The following is the experimental protocol for the cytotoxicity assays performed on the Daphniyunnine alkaloids.

Cytotoxicity Assay against P-388 and A-549 Cells

  • Cell Lines: P-388 (murine leukemia) and A-549 (human lung carcinoma) cells were used.

  • Methodology: The cytotoxicity assay was performed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method.

  • Procedure:

    • Cells were seeded in 96-well plates at an appropriate density.

    • The cells were treated with various concentrations of the test compounds (Daphniyunnines A-E).

    • After a specified incubation period, the MTT solution was added to each well.

    • The formazan crystals formed by viable cells were dissolved in a solubilization buffer.

    • The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathways and Biosynthesis

While specific signaling pathways for Daphniyunnine E and this compound have not been elucidated, a generalized biosynthetic pathway for Daphniphyllum alkaloids is proposed to proceed through a squalene-like intermediate derived from the mevalonate pathway.

Daphniphyllum_Alkaloid_Biosynthesis Mevalonate Mevalonate Pathway Squalene Squalene Mevalonate->Squalene Multiple Steps Daphniphylline_Core Daphniphylline Core Skeleton Squalene->Daphniphylline_Core Cyclization & Rearrangement Daphniyunnine_E Daphniyunnine E Daphniphylline_Core->Daphniyunnine_E Tailoring Reactions Hybridaphniphylline_B This compound Daphniphylline_Core->Hybridaphniphylline_B Diels-Alder Cycloaddition Iridoid Iridoid Moiety Iridoid->Hybridaphniphylline_B

Caption: Generalized biosynthetic pathway of Daphniphyllum alkaloids.

Conclusion and Future Directions

The current body of scientific literature reveals a significant gap in the understanding of the bioactivities of Daphniyunnine E and this compound. While the complex and unique structures of these Daphniphyllum alkaloids have inspired notable achievements in total synthesis, their pharmacological potential remains largely unexplored.

Future research should prioritize the systematic evaluation of the bioactivities of these compounds. Screening against a diverse panel of cancer cell lines, as well as assays for other potential therapeutic effects such as anti-inflammatory, antiviral, and neuroprotective activities, would be highly valuable. Elucidating the specific molecular targets and signaling pathways affected by these alkaloids will be crucial for any future drug development efforts. The lack of bioactivity data for these structurally intriguing molecules represents a missed opportunity in the search for novel therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of Hybridaphniphylline B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex molecules like Hybridaphniphylline B are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe disposal of this compound, drawing upon general principles for handling potent, biologically active compounds and laboratory chemical waste.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's behavior and potential interactions.

PropertyValueSource
Molecular Formula C37H47NO11PubChem[1]
Molecular Weight 681.8 g/mol PubChem[1]
XLogP3-AA (LogP) -1.2PubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 11PubChem[1]
Rotatable Bond Count 5PubChem[1]

Experimental Protocols: Safe Disposal Procedures

The following step-by-step protocols are designed to guide laboratory personnel in the safe management and disposal of this compound waste. These procedures are based on established guidelines for handling hazardous and potentially cytotoxic chemical waste in a laboratory setting.[2][3][4]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[5]

    • The container should be made of a compatible material (e.g., a high-density polyethylene drum) and have a secure, tight-fitting lid.[4]

    • Label the container as "Hazardous Waste: Cytotoxic/Alkaloid Compound" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures, purification fractions, and rinsing solvents, in a separate, dedicated liquid hazardous waste container.[6]

    • The container should be leak-proof, made of a compatible material, and have a screw-top cap.[4]

    • Label the container as "Hazardous Liquid Waste: Cytotoxic/Alkaloid Compound" and list all chemical constituents, including "this compound" and the solvent(s).

  • Sharps Waste:

    • Any sharps, such as needles, syringes, or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[7]

    • Label the sharps container as "Hazardous Sharps Waste: Cytotoxic/Alkaloid Contamination".

2. Storage of Hazardous Waste:

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • The SAA should be a secondary containment area, away from general laboratory traffic and drains, to prevent the spread of contamination in case of a spill.[2]

  • Ensure that incompatible waste streams are properly segregated.[4]

3. Disposal Request and Pickup:

  • Once a hazardous waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2]

4. Decontamination of Glassware and Surfaces:

  • All glassware and laboratory surfaces contaminated with this compound should be decontaminated.

  • A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove the compound, followed by washing with a laboratory detergent and water.

  • The initial solvent rinsate must be collected and disposed of as hazardous liquid waste.[6]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste (Unused compound, contaminated PPE) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions, solvents) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Needles, contaminated glassware) SharpsContainer Labeled Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area (SAA) (Secondary Containment) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Institutional EHS or Licensed Waste Contractor SAA->EHS Request Pickup Incineration High-Temperature Incineration (Likely Method for Cytotoxic Waste) EHS->Incineration Transport for Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hybridaphniphylline B. Given the compound's status as a complex alkaloid with undetermined specific toxicity, a highly cautious approach is mandated. The following procedures are based on established best practices for handling potent, biologically active compounds of unknown hazard potential.

Immediate Safety and Handling Protocols

Due to the absence of a specific Safety Data Sheet (SDS), all personnel must treat this compound as a highly potent and potentially cytotoxic substance. The primary goal is to minimize all routes of exposure.

Engineering Controls:

  • All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood or a containment device such as a glove box.

  • Use of a powder-handling enclosure is recommended for weighing and aliquoting the solid compound to prevent aerosolization.

Personal Protective Equipment (PPE): A stringent PPE protocol is mandatory. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Double GlovingInner: Nitrile; Outer: Neoprene or thicker Nitrile
Body Protection Solid-Front Laboratory CoatTightly cuffed, knee-length
Disposable GownImpermeable, solid-front, with back closure
Eye Protection Chemical Safety GogglesMust be worn at all times within the laboratory
Face Protection Face ShieldRequired when there is a splash hazard
Respiratory N95 or higher-rated RespiratorRecommended for handling the powder form

Experimental Workflow for Safe Handling

The following workflow diagram illustrates the mandatory steps for safely handling this compound, from preparation to post-handling procedures. Adherence to this workflow is critical to mitigate exposure risks.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound in Enclosure prep_setup->prep_weigh prep_dissolve Dissolve in Fume Hood prep_weigh->prep_dissolve exp_start Conduct Experiment in Hood prep_dissolve->exp_start Proceed to Experiment exp_transfer Use Secondary Containment for Transport exp_start->exp_transfer cleanup_decon Decontaminate Surfaces exp_transfer->cleanup_decon Post-Experiment cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE in Designated Area cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for this compound.

Disposal Plan for Contaminated Materials

All materials that come into contact with this compound are to be considered hazardous waste. A dedicated and clearly labeled waste stream must be established.

Waste Segregation and Disposal:

  • Sharps: Needles, scalpels, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container for cytotoxic waste.[1]

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a dedicated, leak-proof waste container lined with a yellow bag labeled "Cytotoxic Waste".

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, shatter-resistant container, clearly labeled with "Cytotoxic Waste" and the compound's name.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[2]

The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G start Material Exposed to This compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_container Collect in Labeled Cytotoxic Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Container is_solid->solid_container Yes final_disposal High-Temperature Incineration via Licensed Contractor sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal

Caption: Disposal pathway for this compound waste.

Compound Data

The following data for this compound has been compiled from available chemical databases. The lack of extensive toxicological data underscores the need for the stringent handling precautions outlined in this document.

PropertyValueSource
Molecular Formula C₃₇H₄₇NO₁₁PubChem
Molecular Weight 681.8 g/mol PubChem
Physical Appearance Solid (assumed)-
Solubility Data not readily available-
Toxicological Data Not available. Treat as highly potent.-
Storage Temperature Powder: -20°C for 3 years; 4°C for 2 yearsAbMole
In solvent: -80°C for 6 monthsAbMole

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.